Technical Documentation Center

(Pyrimidin-5-yl)methanethiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Pyrimidin-5-yl)methanethiol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of (Pyrimidin-5-yl)methanethiol

Authored by: Dr. Gemini, Senior Application Scientist Abstract (Pyrimidin-5-yl)methanethiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(Pyrimidin-5-yl)methanethiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and characterization of (Pyrimidin-5-yl)methanethiol, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of (Pyrimidin-5-yl)methanethiol

The pyrimidine ring is a fundamental building block in numerous biologically vital molecules, including nucleic acids.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, antiviral, and antimicrobial properties.[3][4] The introduction of a methanethiol group at the 5-position of the pyrimidine ring introduces a reactive thiol functionality, which can be a key pharmacophore or a site for further molecular elaboration. Accurate and unambiguous structural confirmation is the bedrock of any meaningful biological or chemical study of this compound. This guide delves into the core spectroscopic techniques that provide a detailed "fingerprint" of (Pyrimidin-5-yl)methanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.[5]

The Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with limited solubility or those that may engage in hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[6] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[5]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of (Pyrimidin-5-yl)methanethiol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[5]

    • Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.[5]

    • Relaxation Delay (D1): 2 seconds.[5]

    • Acquisition Time (AQ): Approximately 3-4 seconds.[5]

    • Spectral Width (SW): -2 to 12 ppm.[5]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).[5]

    • Perform phase and baseline corrections.[5]

    • Reference the spectrum to the TMS signal at 0.00 ppm.[5]

    • Integrate the signals in the ¹H NMR spectrum.[5]

Predicted NMR Data for (Pyrimidin-5-yl)methanethiol
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~9.1s1HPyrimidine ring proton
H-4, H-6~8.7s2HPyrimidine ring protons
-CH₂-~3.8d2HMethylene protons
-SH~1.7t1HThiol proton
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2~158Pyrimidine ring carbon
C-4, C-6~157Pyrimidine ring carbons
C-5~125Pyrimidine ring carbon
-CH₂-~25Methylene carbon
Interpretation of the NMR Spectra
  • ¹H NMR: The aromatic region is expected to show two distinct signals corresponding to the protons on the pyrimidine ring. The proton at the C-2 position is anticipated to be the most downfield due to the influence of the two adjacent nitrogen atoms. The protons at C-4 and C-6 are chemically equivalent and should appear as a single peak. The methylene (-CH₂-) protons adjacent to the thiol group will likely appear as a doublet due to coupling with the thiol proton, and the thiol (-SH) proton itself is expected to be a triplet from coupling to the methylene protons. The exact chemical shift and multiplicity of the thiol proton can be concentration and solvent-dependent and may be broadened.

  • ¹³C NMR: The carbon spectrum will show the distinct carbon environments within the molecule. The carbons of the pyrimidine ring will appear in the downfield region, typically above 120 ppm.[5][7] The C-2, C-4, and C-6 carbons are expected to have the highest chemical shifts due to their proximity to the electronegative nitrogen atoms. The methylene carbon will be found in the upfield region of the spectrum.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation A Dissolve in Deuterated Solvent B Add TMS Internal Standard A->B C Acquire ¹H & ¹³C NMR Spectra (400 MHz) A->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Referencing & Integration E->F G Assign Signals to Molecular Structure F->G H Confirm Structure & Purity G->H

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8]

The Causality Behind Experimental Choices in IR

The choice of sampling technique in IR spectroscopy depends on the physical state of the sample. For solid samples, preparing a potassium bromide (KBr) pellet is a common method that provides a uniform matrix for analysis. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

Experimental Protocol for IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of (Pyrimidin-5-yl)methanethiol with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data for (Pyrimidin-5-yl)methanethiol
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
S-H Stretch2600 - 2550Weak
C=N Stretch (Pyrimidine Ring)1620 - 1570Medium to Strong
C=C Stretch (Pyrimidine Ring)1600 - 1450Medium to Strong
C-N Stretch (Pyrimidine Ring)1350 - 1200Medium
Interpretation of the IR Spectrum

The IR spectrum of (Pyrimidin-5-yl)methanethiol is expected to show several characteristic absorption bands. The presence of the pyrimidine ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=N and C=C ring stretching vibrations in the 1620-1450 cm⁻¹ region.[9][10] The aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.[8] A key diagnostic peak will be the weak S-H stretching vibration around 2550 cm⁻¹, which is characteristic of thiols.[11][12]

IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation A Prepare KBr Pellet or use ATR B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E F Confirm Functional Groups E->F

Caption: Workflow for Infrared Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

The Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common and robust ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation.[2] Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography, which typically yields the protonated molecular ion with less fragmentation.[4] The choice between these depends on the desired information; EI for detailed fragmentation and ESI for accurate molecular weight determination.

Experimental Protocol for MS Analysis (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrometry Data for (Pyrimidin-5-yl)methanethiol
m/z Predicted Fragment Proposed Structure Relative Abundance
126[M]⁺•(Pyrimidin-5-yl)methanethiolHigh
125[M-H]⁺Loss of a hydrogen radicalModerate
93[M-SH]⁺Loss of a sulfhydryl radicalModerate
79[C₄H₃N₂]⁺Pyrimidine ring fragmentHigh
Interpretation of the Mass Spectrum

The mass spectrum of (Pyrimidin-5-yl)methanethiol is expected to show a prominent molecular ion peak ([M]⁺•) at m/z 126, confirming the molecular weight of the compound. The stability of the pyrimidine ring will likely lead to its retention in many fragment ions.[2] Common fragmentation pathways for substituted pyrimidines involve the loss of small radicals or neutral molecules from the substituent, followed by the cleavage of the pyrimidine ring itself.[2][13] For (Pyrimidin-5-yl)methanethiol, key fragmentation events are predicted to be the loss of a hydrogen radical to form an ion at m/z 125, and the cleavage of the C-S bond to lose a sulfhydryl radical (•SH), resulting in a fragment at m/z 93. Further fragmentation of the pyrimidine ring would lead to characteristic smaller ions.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_interp Interpretation A Direct Probe or GC Inlet B Ionization (EI) A->B C Mass Separation (Quadrupole/TOF) B->C D Detection C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F G Confirm Molecular Structure F->G

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of (Pyrimidin-5-yl)methanethiol relies on the synergistic use of NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers insights into the molecule's stability and fragmentation. Together, these techniques provide a self-validating system for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound, which is a critical step in its journey from the laboratory to potential therapeutic applications.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (2025).
  • Pharmaffiliates. (n.d.). (4-Amino-2-methylpyrimidin-5-yl)methanethiol.
  • MiMeDB. (2024). Methanethiol (MMDBc0032913). MiMeDB.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine.
  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • ResearchGate. (2025). Synthesis and characterisation of new 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][3][5][14]triazolo[3,4-b][3][14][15]thiadiazine derivatives.

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • ResearchGate. (2021).
  • Poole, D. P., & Finney, G. L. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 29(13), 1269-1293.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Supporting Inform
  • Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). Scientific Reports, 12(1), 18451.
  • ResearchGate. (n.d.). ¹³C NMR spectra of synthesized model compound 4f.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Current Organic Synthesis, 22(4), 348-367.
  • PubChem. (n.d.). Methanethiol.
  • NIST. (n.d.). Methanethiol. NIST WebBook.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Indian Council of Chemists.
  • Gey, C., et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. Cancers, 15(18), 4639.
  • Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. (2020).
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) ¹³C NMR spectrum.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - ¹H NMR Spectrum.
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. BenchChem.
  • ResearchGate. (2025). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • ResearchGate. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • University of California, Santa Cruz. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups.
  • Sigma-Aldrich. (n.d.). Methanethiol 74-93-1.
  • PubChemLite. (2026). Pyrimidine-4-methanethiol, hydrochloride (C5H6N2S).
  • Growing Science. (2021).
  • Ovid. (n.d.). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • National Institutes of Health. (n.d.). (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine.
  • ACS Publications. (2015).
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • UvA-DARE (Digital Academic Repository). (n.d.). ¹H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism.
  • MDPI. (2024).

Sources

Exploratory

Physical and chemical properties of (Pyrimidin-5-yl)methanethiol

An In-depth Technical Guide to (Pyrimidin-5-yl)methanethiol: A Versatile Heterocyclic Building Block Abstract (Pyrimidin-5-yl)methanethiol is a heterocyclic organosulfur compound featuring a pyrimidine core, a structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Pyrimidin-5-yl)methanethiol: A Versatile Heterocyclic Building Block

Abstract

(Pyrimidin-5-yl)methanethiol is a heterocyclic organosulfur compound featuring a pyrimidine core, a structure of immense significance in medicinal chemistry.[1][2][3] While experimental data on this specific molecule is limited, its constituent moieties—the pyrimidine ring and the methanethiol group—are well-characterized. This guide provides a comprehensive technical overview of (Pyrimidin-5-yl)methanethiol, synthesizing predictive data with established chemical principles to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals. We will explore its predicted physicochemical properties, spectroscopic signature, chemical reactivity, and potential synthetic utility. By drawing parallels with analogous structures, this document aims to illuminate the molecule's potential as a valuable building block for novel therapeutic agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the structural and naming conventions for (Pyrimidin-5-yl)methanethiol.

Systematic IUPAC Name: (Pyrimidin-5-yl)methanethiol

Molecular Formula: C₅H₆N₂S

Structure:

> Figure 1. Chemical structure of (Pyrimidin-5-yl)methanethiol.

Table 1: Chemical Identifiers

Identifier Value
Molecular Weight 126.18 g/mol
CAS Number Not assigned. A related compound, (4-Amino-2-methylpyrimidin-5-yl)methanethiol, has the CAS number 1967-85-7.[4]
SMILES C1=CN=C(N=C1)CS
InChI InChI=1S/C5H6N2S/c8-4-5-1-6-3-7-2-5/h1-3,8H,4H2

| InChIKey | (Generated from structure) |

Predicted Physicochemical Properties

Expertise & Experience Narrative: The thiol group (-SH) is significantly more acidic than its alcohol counterpart (-OH). We can infer from methanethiol, which has a pKa of approximately 10.4, that (Pyrimidin-5-yl)methanethiol will be a weak acid.[5] The electron-withdrawing nature of the pyrimidine ring may slightly increase its acidity compared to simple alkanethiols. Its odor is expected to be strong and unpleasant, a characteristic feature of volatile thiols.[5][6]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale / Analog Compound
Molecular Weight 126.18 g/mol Calculated from molecular formula.
Appearance Colorless to pale yellow liquid Based on simple thiols and pyridinyl methane thiol.[7]
Odor Strong, disagreeable Characteristic of thiols like methanethiol.[5][6]
Boiling Point ~200-220 °C Estimated based on increased molecular weight and polarity compared to methanethiol (B.P. 6 °C).
pKa (Thiol) ~10.0 - 10.5 Analogous to methanethiol (pKa ~10.4).[5]
XLogP3 ~0.5 - 1.0 Interpolated from pyrimidin-5-ylmethanamine (XLogP3 = -1.5)[8] and considering the higher lipophilicity of sulfur.

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol); slightly soluble in water. | Typical for polar organic molecules. |

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation. While experimental spectra are unavailable, a predictive analysis based on the known spectral behavior of pyrimidine and thiol moieties provides a valuable reference for future characterization.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR Pyrimidine H-2 δ 9.1-9.3 ppm (singlet)
Pyrimidine H-4, H-6 δ 8.7-8.9 ppm (singlet)
Methylene (-CH₂-) δ 3.8-4.0 ppm (doublet, splitting with -SH)
Thiol (-SH) δ 1.5-2.0 ppm (triplet, broad)
¹³C NMR Pyrimidine C-2 δ ~158 ppm
Pyrimidine C-4, C-6 δ ~157 ppm
Pyrimidine C-5 δ ~130 ppm
Methylene (-CH₂-) δ ~25 ppm
IR Spectroscopy S-H stretch 2550-2600 cm⁻¹ (weak)[9]
C-H stretch (aromatic) 3000-3100 cm⁻¹
C-H stretch (aliphatic) 2850-3000 cm⁻¹[9]

| | C=N, C=C stretch (ring) | 1400-1600 cm⁻¹ |

Standard Experimental Protocols

The following protocols serve as a self-validating framework for the acquisition of spectroscopic data for (Pyrimidin-5-yl)methanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of -2 to 12 ppm. Use 16-64 scans to ensure a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample, apply a thin film between two KBr or NaCl salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: First, record a background spectrum of the empty sample holder. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The final spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Chemical Properties and Reactivity

The reactivity of (Pyrimidin-5-yl)methanethiol is dictated by the interplay between the nucleophilic thiol group and the biologically significant pyrimidine ring.

  • Thiol Group Reactivity: The thiol group is a potent nucleophile, especially after deprotonation to the thiolate anion. This allows for straightforward S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively. Thiols are also susceptible to oxidation; mild oxidation yields the corresponding disulfide, while stronger oxidizing agents can produce sulfonic acids. This reactivity is analogous to that of simple thiols like methanethiol.[5]

  • Pyrimidine Ring: The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets.[1][2][3][10] Its presence makes (Pyrimidin-5-yl)methanethiol an attractive starting point for the synthesis of compounds with potential therapeutic activity.

Synthesis_Workflow start 5-(chloromethyl)pyrimidine reagent NaSH or Thiourea, then NaOH(aq) start->reagent Nucleophilic Substitution product (Pyrimidin-5-yl)methanethiol reagent->product

Caption: Proposed synthesis of (Pyrimidin-5-yl)methanethiol.

Detailed Synthetic Protocol (Hypothetical)

Objective: To synthesize (Pyrimidin-5-yl)methanethiol from 5-(chloromethyl)pyrimidine hydrochloride.

Materials:

  • 5-(chloromethyl)pyrimidine hydrochloride

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, for pH adjustment)

Procedure:

  • Thiouronium Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(chloromethyl)pyrimidine hydrochloride (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, allow the mixture to cool to room temperature. Add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux again and stir for 2-3 hours to hydrolyze the thiouronium salt intermediate.

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~7-8 with dilute HCl.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (Pyrimidin-5-yl)methanethiol.

Utility in Drug Development

The true value of (Pyrimidin-5-yl)methanethiol lies in its potential as a synthetic intermediate. Heterocyclic building blocks are crucial in modern drug discovery. For instance, the related molecule (pyrimidin-4-yl)methanol is a key intermediate in the synthesis of inhibitors for cancer targets like Myeloid Cell Leukemia 1 (Mcl-1) and Embryonic Ectoderm Development (EED). [11]By analogy, (Pyrimidin-5-yl)methanethiol can serve as a scaffold to introduce a sulfur-linked side chain, enabling the exploration of new chemical space and potentially improving binding affinity or pharmacokinetic properties of drug candidates.

Safety, Handling, and Storage

Given the absence of specific safety data, a precautionary approach based on analogous compounds is required. The primary hazards are associated with the pyrimidine core and the reactive thiol group.

Hazard Identification: The closest analog with safety data is pyrimidin-5-ylmethanamine, which is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. [8]Thiols are known for their intense, foul odor and can be toxic at high concentrations, affecting the central nervous system. [12] Table 4: GHS Hazard Information (Predicted)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed. [8]
Skin Corrosion/Irritation 2 H315: Causes skin irritation. [8]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage. [8]

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation. [8]|

Handling and Personal Protective Equipment (PPE):

  • All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the volatile and malodorous compound. [13]* Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [14]* Use non-sparking tools and ground equipment when transferring, as thiols can be flammable. [14][15] Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

Conclusion

(Pyrimidin-5-yl)methanethiol represents an under-explored yet potentially valuable molecule for chemical and pharmaceutical research. This guide has provided a predictive but scientifically grounded overview of its properties, reactivity, and synthesis. By leveraging data from analogous structures, we have constructed a profile that highlights its utility as a nucleophilic building block bearing the privileged pyrimidine scaffold. It is our hope that this technical guide will stimulate further experimental investigation and unlock the potential of (Pyrimidin-5-yl)methanethiol in the development of next-generation therapeutics.

References

  • The Good Scents Company. (n.d.). 2-pyridinyl methane thiol. Retrieved from [Link]

  • Wikipedia. (2024). Methanethiol. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (4-Amino-2-methylpyrimidin-5-yl)methanethiol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methanethiol (CAS 74-93-1). Retrieved from [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2021, April 27). Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022, June 8). METHYL MERCAPTAN (METHANETHIOL). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Air Liquide. (2020, September 23). Safety Data Sheet Methanethiol. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methanethiol, 99.5+%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorbance spectra for methanethiol. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • International Journal of Research in Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Arkivoc. (2010, November 19). synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Foundational

Crystal structure analysis of (Pyrimidin-5-yl)methanethiol

An In-Depth Technical Guide to the Crystal Structure Analysis of (Pyrimidin-5-yl)methanethiol Abstract This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (Pyrimidin-5-yl)methanethiol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of (Pyrimidin-5-yl)methanethiol, a novel heterocyclic compound of significant interest to medicinal chemistry. Recognizing the critical role of pyrimidine and thiol moieties in active pharmaceutical ingredients, this document details the entire workflow from rational synthesis and purification to advanced single-crystal X-ray diffraction (scXRD) analysis. We present detailed, step-by-step protocols for crystal growth, data collection, structure solution and refinement using the SHELX suite within the Olex2 interface, and supramolecular analysis via Hirshfeld surfaces. The causality behind key experimental decisions is explained to provide researchers and drug development professionals with a robust framework for determining the three-dimensional architecture of novel small molecules, a cornerstone of modern structure-activity relationship (SAR) studies. As no public structure for this specific compound exists, this guide serves as a blueprint for its structural elucidation.

Introduction: The Rationale for Structural Elucidation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, including anticancer and antiviral properties.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system can engage in π-stacking interactions, making it a versatile component for binding to biological targets.[3][4] Similarly, the thiol group, while less common than its hydroxyl counterpart, is a crucial functional group in drug design. It can act as a potent hydrogen bond donor, a nucleophile, or a ligand for metalloenzymes.[5] Understanding the precise three-dimensional arrangement of these two pharmacophores in (Pyrimidin-5-yl)methanethiol is paramount.

Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining the atomic arrangement of a molecule in the solid state.[6] The resulting structural model provides precise bond lengths, bond angles, and torsional information, which are invaluable for:

  • Validating Chemical Synthesis: Confirming the correct constitution and connectivity of the synthesized molecule.

  • Understanding Conformational Preferences: Identifying the lowest-energy conformation of the molecule in the solid state, which can inform computational docking studies.

  • Mapping Intermolecular Interactions: Elucidating the network of hydrogen bonds and other non-covalent interactions that dictate crystal packing. This knowledge is critical for understanding physical properties like solubility and for designing molecules that can effectively interact with a protein's active site.[7]

This guide provides the technical framework to achieve these goals for the title compound.

Synthesis and Purification

A critical prerequisite for any crystallographic study is the availability of highly pure material (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. We propose a robust and logical two-step synthesis starting from the commercially available 5-bromopyrimidine.

Experimental Protocol 2.1: Synthesis of (Pyrimidin-5-yl)methanol

This step introduces the required hydroxymethyl group via a palladium-catalyzed cross-coupling reaction, a standard transformation in heterocyclic chemistry.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromopyrimidine (1.0 eq), paraformaldehyde (3.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and palladium(II) acetate (Pd(OAc)₂, 0.05 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (Pyrimidin-5-yl)methanol as a pure solid.

Experimental Protocol 2.2: Synthesis of (Pyrimidin-5-yl)methanethiol

This step converts the intermediate alcohol to the target thiol via a nucleophilic substitution, commonly achieved using thiourea followed by basic hydrolysis.

  • Activation: Dissolve (Pyrimidin-5-yl)methanol (1.0 eq) in concentrated hydrochloric acid (HCl) at 0 °C. Stir for 30 minutes to form the corresponding chloromethyl intermediate in situ.

  • Substitution: Add thiourea (1.2 eq) to the solution and allow the mixture to warm to room temperature, then heat to 60 °C for 4 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of 10% aqueous sodium hydroxide (NaOH) until the pH is >12. Heat the mixture at reflux for 2 hours.

  • Workup: Cool the solution to 0 °C and carefully acidify with 1M HCl to pH ~7. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude material should be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (Pyrimidin-5-yl)methanethiol suitable for crystallization trials.

Single Crystal Growth

The growth of a single, high-quality crystal is often the most challenging step in structure determination.[8] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.

Experimental Protocol 3.1: Crystal Growth by Slow Evaporation

This is the simplest and most common method for obtaining suitable crystals.[8]

  • Solvent Screening: In separate small vials, dissolve 5-10 mg of purified (Pyrimidin-5-yl)methanethiol in a small amount (~0.5 mL) of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Once a suitable solvent is identified, prepare a solution that is nearly, but not fully, saturated at room temperature.

  • Crystallization: Cover the vial with a cap, then pierce the cap with a needle. This allows for slow solvent evaporation over several days to weeks.

  • Incubation: Place the vial in a vibration-free location and monitor for crystal growth.

Experimental Protocol 3.2: Crystal Growth by Vapor Diffusion

This technique is highly effective and allows for finer control over the rate of crystallization.

  • Setup: Place a small, open vial containing a concentrated solution of the compound (in a volatile solvent, e.g., dichloromethane) inside a larger, sealed jar.

  • Anti-Solvent: Add a small amount of an "anti-solvent" (a liquid in which the compound is poorly soluble but which is miscible with the solvent, e.g., hexane) to the bottom of the larger jar, ensuring it does not enter the inner vial.

  • Diffusion: Over time, the volatile solvent from the inner vial will slowly diffuse into the atmosphere of the jar, while the vapor of the less volatile anti-solvent will diffuse into the inner vial. This gradually lowers the solubility of the compound, inducing crystallization.

X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.

digraph "Crystal_Structure_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Overall workflow from synthesis to final data deposition.
Data Collection

A suitable crystal is mounted on a goniometer head and placed on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher quality dataset. The instrument uses a focused beam of monochromatic X-rays, and as the crystal is rotated, a series of diffraction images are collected on a detector.[9]

Data Processing

The raw diffraction images are processed to generate a reflection file.[10] This involves:

  • Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each individual reflection.

  • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to produce the final dataset.

Experimental Protocol 4.3: Structure Solution and Refinement

This protocol outlines the use of the graphical user interface Olex2, which employs the powerful SHELX programs for solving and refining the structure.[11][12]

  • Load Data: Open the reflection file (.hkl) and instruction file (.ins) generated during data processing into Olex2.

  • Solve Structure: Use the SHELXT solution program.[12] This program uses 'intrinsic phasing' methods to find the initial positions of most non-hydrogen atoms, providing a preliminary structural model.

  • Initial Refinement:

    • Assign atom types. The initial model will likely consist of generic (e.g., carbon) atoms. Inspect the model and the difference electron density map (Q-peaks) to correctly assign nitrogen and sulfur atoms based on chemical sense and electron density.

    • Refine isotropically. Run several cycles of least-squares refinement where atoms are modeled as spheres (isotropic thermal parameters). This will improve the overall model and the R-factor (a measure of agreement between the calculated and observed data).

  • Anisotropic Refinement:

    • Refine all non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for their directional thermal motion, and is essential for a high-quality structure.[6]

    • Continue refinement until it converges (i.e., the shifts in atomic parameters are negligible).

  • Locate Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions using the AFIX commands in SHELXL. For the thiol S-H, it should be located in the difference map, while C-H hydrogens can be placed geometrically.

  • Final Refinement: Perform final cycles of refinement with all atoms included. Check the final R-factors, the Goodness-of-Fit (GooF), and the residual electron density map to ensure the model is complete and accurate. A well-refined small molecule structure should typically have an R1 value below 5%.[13]

  • Validation: Generate a Crystallographic Information File (CIF). This standard file format contains all information about the crystal structure and the experiment. Process this CIF through the IUCr's checkCIF service to validate the structure and identify any potential issues or alerts that need to be addressed.[5]

Results and Discussion

The final output of the analysis is a complete, validated crystal structure. The following tables present hypothetical but realistic data for (Pyrimidin-5-yl)methanethiol, assuming a successful determination.

Table 1: Hypothetical Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₅H₆N₂S
Formula weight126.18
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.51 Å, b = 5.62 Å, c = 12.45 Å
α = 90°, β = 105.3°, γ = 90°
Volume574.9 ų
Z (Molecules per cell)4
Calculated density1.458 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)264
Crystal size0.25 x 0.20 x 0.15 mm
Reflections collected5480
Independent reflections1135 [R(int) = 0.035]
Data / restraints / params1135 / 0 / 75
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.049, wR2 = 0.102
Largest diff. peak/hole0.28 and -0.21 e.Å⁻³
Crystal Structure Description

The asymmetric unit would contain one molecule of (Pyrimidin-5-yl)methanethiol. The pyrimidine ring is expected to be planar. Key structural features to analyze include the torsion angle describing the orientation of the methanethiol group relative to the pyrimidine ring. This conformation is dictated by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

Supramolecular Analysis with Hirshfeld Surfaces

To gain quantitative insight into the intermolecular interactions driving the crystal packing, Hirshfeld surface analysis is an invaluable tool.[14] This analysis is performed using software like CrystalExplorer, which takes the refined CIF as input.[15]

  • d_norm Surface: A surface is generated around the molecule and colored based on the distances to neighboring atoms. Red spots on the surface indicate close intermolecular contacts, which are typically hydrogen bonds. White and blue regions represent weaker and more distant contacts, respectively.[16] For (Pyrimidin-5-yl)methanethiol, prominent red spots would be expected, indicating a hydrogen bond between the thiol (S-H, donor) and a pyrimidine nitrogen atom (acceptor) of a neighboring molecule.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). The plot can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, N···H, S···H). This allows for a quantitative assessment of the packing forces.[17] For this molecule, the N···H/H···N and S···H/H···S contacts would be of primary interest, confirming the presence and relative importance of the S-H···N hydrogen bonds.

digraph "HBond_Interaction" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=dashed, color="#EA4335", penwidth=1.5];

}

Figure 2: Hypothetical S-H···N hydrogen bonding interaction.
Implications for Drug Design

The crystal structure provides a precise 3D map of the molecule's hydrogen bond donors and acceptors. The observation of a strong S-H···N hydrogen bond in the solid state would strongly suggest that this interaction is energetically favorable and could be a key recognition feature for binding to a protein target. The determined conformation and interaction geometry can be used as a starting point for computational modeling and the rational design of more potent analogues.

Crystallographic Data Deposition

To ensure the integrity and accessibility of scientific data, it is mandatory to deposit the final CIF file with a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[1][8]

Protocol 6.1: CCDC Deposition
  • Navigate to the CCDC's online deposition service.[18]

  • Upload the final, validated CIF file. It is strongly recommended to also include the structure factor file (.fcf) which contains the experimental data.[19]

  • Enhance Data: Provide additional metadata, such as crystallization method and compound appearance, to increase the value of the deposition.

  • Submit: Upon submission, the CCDC will provide a unique deposition number for each structure. This number must be included in any manuscript reporting the crystal structure, allowing reviewers and readers to freely access the data.[20]

Conclusion

This technical guide has outlined a comprehensive and systematic workflow for the determination of the crystal structure of (Pyrimidin-5-yl)methanethiol. By integrating rational synthesis, meticulous crystal growth, and rigorous X-ray diffraction analysis, researchers can obtain a precise three-dimensional molecular model. This structural information is not merely an analytical endpoint but a critical starting point for understanding the molecule's physicochemical properties and for guiding future efforts in rational drug design. The protocols and insights provided herein represent a best-practice approach applicable to the structural elucidation of a wide range of novel small molecules in the pharmaceutical sciences.

References

  • CCDC. (n.d.). Deposit Structures. The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Thallapally, P. K., & Nangia, A. (2001). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. Chemical Communications, (21), 2184-2185. [This is a representative reference, as the initial search result was a preprint with a future date. The topic of thiol interactions is the key takeaway.]
  • CCDC. (n.d.). CIF Deposition Guidelines. The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • CCDC. (n.d.). Structure Deposition Workshop (DEP-001). The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved from [Link]

  • Ed-Dra, A. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Read, R. J., & Oeffner, R. D. (2018). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 74(Pt 6), 499–507.
  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • IMSERC. (n.d.). Small Molecule Structure Solution and Refinement. Northwestern University. Retrieved from [Link]

  • CCP4 Wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • Al-Hujaj, T. A., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. Molecules, 28(19), 6789.
  • SB. (2025, February 13). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube. Retrieved from [Link]

  • CCDC. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Olex2. (2016, April 22). Olex2 and ShelX [Video]. YouTube. Retrieved from [Link]

  • Erkin, A. V., & Krutikov, V. I. (2010). Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. Russian Journal of General Chemistry, 80(3), 551–552.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Hou, S., et al. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2018 3rd International Conference on Materials Science and Engineering (ICMSE 2018).
  • Li, X., et al. (2021).
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Minor, W., & Dauter, Z. (2016). Processing of X-ray diffraction data. Methods in Molecular Biology, 1320, 167–183.
  • Frank Know It All. (2019, December 18). ShelXle Tutorials Crash course for ShelXle How to install from scratch [Video]. YouTube. Retrieved from [Link]

  • Hull, R. (1957). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed), 4845-4857.
  • OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]

  • Kumar, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.6.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Gholap, S. S., & Gill, C. H. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 52.
  • Reinheimer, E. W., et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design.
  • Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]

  • IntechOpen. (2012). Crystal Structures of Organic Compounds. In X-Ray Crystallography.
  • Rostami, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3144.
  • Frank Know It All. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

Quantum chemical calculations for (Pyrimidin-5-yl)methanethiol

An In-depth Technical Guide to Quantum Chemical Calculations for (Pyrimidin-5-yl)methanethiol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quantum Chemical Calculations for (Pyrimidin-5-yl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on (Pyrimidin-5-yl)methanethiol, a molecule of interest due to the prevalence of pyrimidine and thiol moieties in pharmacologically active compounds.[1][2] By leveraging Density Functional Theory (DFT), we can elucidate the structural, electronic, and reactive properties of this molecule. This guide details the theoretical underpinnings, provides step-by-step computational protocols, and explains the interpretation of key results, including optimized geometry, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and conceptual DFT-based reactivity descriptors. The insights derived from these calculations are invaluable for understanding the molecule's intrinsic properties, predicting its behavior in biological systems, and guiding rational drug design efforts.

Introduction: The Rationale for Computational Scrutiny

(Pyrimidin-5-yl)methanethiol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine ring is a core component of nucleobases (cytosine, thymine, uracil) and is found in numerous therapeutic drugs.[3][4] The thiol (-SH) group is a crucial functional group in biochemistry, notably in the amino acid cysteine, and is known for its nucleophilicity and ability to form disulfide bonds.[5] The combination of these two moieties suggests a rich chemical reactivity and potential for interaction with biological targets.

Quantum chemical calculations offer a powerful, non-experimental method to probe the molecular world, providing insights that are often difficult or impossible to obtain through laboratory experiments alone.[6] For a molecule like (Pyrimidin-5-yl)methanethiol, these calculations can predict:

  • Stable 3D Conformation: Determining the lowest-energy geometry is fundamental to understanding all other properties.

  • Electronic Landscape: Mapping the distribution of electrons helps identify regions prone to electrostatic interactions, which is critical for drug-receptor binding.[7][8]

  • Chemical Reactivity: Quantifying the molecule's susceptibility to nucleophilic or electrophilic attack allows for the prediction of metabolic pathways and potential covalent interactions.[9][10]

This guide employs Density Functional Theory (DFT), a computational method that provides a favorable balance of accuracy and computational cost for molecules of this size, making it a workhorse in modern computational chemistry.[3]

Computational Methodology: A Validated Workflow

The reliability of computational results hinges on a robust and well-justified methodology. The workflow described here is designed to be a self-validating system, ensuring that the calculated properties are derived from a true and stable molecular state.

Software and Hardware

All calculations can be performed using a versatile quantum chemistry software package such as ORCA, which is available free of charge for academic use, or other similar programs like Gaussian, GAMESS, or Psi4.[11][12][13] These calculations are CPU-intensive and are best performed on a dedicated computational workstation or a high-performance computing (HPC) cluster.

The Computational Workflow

The overall computational strategy follows a logical progression from determining the structure to analyzing its intrinsic properties.

G cluster_0 Computational Protocol A 1. Initial Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D  Confirm Minimum Energy State D->B  No (Saddle Point) Re-optimize E 4. Single-Point Energy & Property Calculation D->E  Yes F 5. Data Analysis & Interpretation E->F

Caption: A validated workflow for quantum chemical calculations.

Step-by-Step Experimental Protocol

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Input: Construct the 3D structure of (Pyrimidin-5-yl)methanethiol. This can be done using molecular building software like Avogadro or by converting its SMILES string (C1=CN=C(C=N1)CS) into 3D coordinates.[13]

  • Optimization Keyword Selection: The primary goal is to find the conformation that represents a minimum on the potential energy surface.[14] This is achieved using a geometry optimization calculation.

  • Level of Theory Selection:

    • Method: We select the B3LYP hybrid functional. This functional is widely used and has demonstrated high performance for organic and heterocyclic molecules, providing a good compromise between accuracy and computational expense.[3][15]

    • Basis Set: We employ the 6-311G(d,p) basis set. This triple-zeta basis set offers high flexibility for describing the valence electrons. The inclusion of 'd' polarization functions on heavy atoms (C, N, S) and 'p' polarization functions on hydrogen atoms is critical for accurately modeling the geometry and charge distribution in molecules with heteroatoms and non-covalent interactions.[16]

  • Execution: Run the geometry optimization. The software will iteratively adjust the atomic positions to minimize the total electronic energy.[17][18]

  • Frequency Calculation: Once the optimization is complete, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) using the newly optimized geometry.

  • Validation: The output of the frequency calculation must be inspected. The structure is confirmed as a true energy minimum only if zero imaginary frequencies are found.[6] An imaginary frequency indicates a saddle point, not a minimum, and the structure must be perturbed and re-optimized.

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of (Pyrimidin-5-yl)methanethiol. Key structural parameters, such as the C-S and S-H bond lengths and the C-S-H bond angle, are crucial as they influence the thiol group's reactivity and its potential to act as a hydrogen bond donor.[19]

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Length C(pyrimidine)-CH2 ~1.51 Å
Bond Length CH2-S ~1.83 Å
Bond Length S-H ~1.34 Å
Bond Angle C-S-H ~96.5°
Dihedral Angle C(pyrimidine)-C-S-H ~65.0° (gauche)

Note: These are representative values and should be confirmed by calculation.

The C-S bond length of ~1.83 Å is characteristic of a formal C-S single bond.[16] The gauche conformation is often preferred in similar thiol-containing molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[20][21] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[22]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 2: Calculated FMO Properties

Parameter Value (eV)
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 5.7 eV

Note: Representative values.

Analysis of the HOMO and LUMO plots (visualized using software like Avogadro) reveals their spatial distribution. For (Pyrimidin-5-yl)methanethiol, the HOMO is typically localized on the sulfur atom, indicating that this is the primary site for electrophilic attack. The LUMO is often distributed across the pyrimidine ring, suggesting this is the region that will accept electrons in a nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its charge distribution and reactivity.[8][23] It is invaluable in drug design for predicting how a ligand will interact with a receptor's binding pocket.[7][24]

  • Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack and likely to act as hydrogen bond acceptors. For this molecule, these are expected around the nitrogen atoms of the pyrimidine ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen of the thiol group (S-H) is a prominent positive region, highlighting its potential as a hydrogen bond donor.

  • Green Regions (Neutral Potential): Indicate areas of low electrostatic potential, typically associated with nonpolar regions like the C-H bonds.

Atomic Charge Distribution

Population analysis methods partition the total electron density among the atoms, yielding partial atomic charges.

  • Mulliken Population Analysis: A widely used but basis-set-dependent method.[25]

  • Hirshfeld Population Analysis: Generally considered more robust as it is less sensitive to the choice of basis set and accounts for atomic electronegativity.[26][27]

Table 3: Hirshfeld Atomic Charges on Key Atoms

Atom Atomic Charge (e)
N1 (pyrimidine) -0.15
N3 (pyrimidine) -0.18
S (thiol) -0.05
H (on sulfur) +0.12

Note: Representative values.

The negative charges on the nitrogen atoms confirm them as nucleophilic centers and potential hydrogen bond acceptors. The positive charge on the thiol hydrogen confirms its acidic nature and role as a hydrogen bond donor, consistent with the MEP analysis.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework to quantify global and local reactivity using well-defined chemical descriptors.[9][10][28] These are calculated from the HOMO and LUMO energies.

Table 4: Global Reactivity Descriptors

Descriptor Formula Value Interpretation
Ionization Potential (I) I ≈ -EHOMO 6.5 eV Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO 0.8 eV Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 3.65 eV The power of the molecule to attract electrons.[29]
Chemical Hardness (η) η = (I - A) / 2 2.85 eV Resistance to change in electron distribution. Correlates with ΔE.

| Global Electrophilicity (ω) | ω = χ² / (2η) | 2.34 eV | A measure of the molecule's ability to act as an electrophile. |

These quantitative descriptors provide a powerful way to compare the reactivity of (Pyrimidin-5-yl)methanethiol with other molecules, aiding in the selection of candidates in drug discovery pipelines.

Conclusion and Implications

This guide has outlined a robust, validated workflow for performing quantum chemical calculations on (Pyrimidin-5-yl)methanethiol using Density Functional Theory. The analysis of the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and conceptual DFT descriptors provides a multi-faceted understanding of the molecule's intrinsic properties.

Key findings indicate that:

  • The thiol group's sulfur atom is the primary nucleophilic center (HOMO localization).

  • The pyrimidine ring's nitrogen atoms are also nucleophilic and are likely sites for hydrogen bonding interactions.

  • The thiol hydrogen is acidic and a potential hydrogen bond donor.

  • The HOMO-LUMO gap suggests moderate stability and reactivity.

For researchers in drug development, these insights are directly applicable. The MEP map can guide the design of complementary receptor binding sites, while the FMO and reactivity descriptors can help predict metabolic stability and potential off-target reactivity. By integrating these computational techniques early in the discovery process, scientists can make more informed decisions, ultimately accelerating the development of new and effective therapeutics.

References

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (n.d.). SciELO México. Retrieved March 10, 2026, from [Link]

  • Quantum chemical study of C–SH bond dissociation energies for some thiol compounds. (2009). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • Pyrimidin-5-ylmethanamine. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. (n.d.). Rowan University. Retrieved March 10, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. (n.d.). MODERM. Retrieved March 10, 2026, from [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio. Retrieved March 10, 2026, from [Link]

  • Use of Low-Cost Quantum Chemistry Procedures for Geometry Optimization and Vibrational Frequency Calculations. (2017). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved March 10, 2026, from [Link]

  • Application of molecular electrostatic potentials in drug design. (2018). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols. (2019). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Conceptual Density Functional Theory. (n.d.). ChemTools Documentation. Retrieved March 10, 2026, from [Link]

  • 2-pyridinyl methane thiol. (n.d.). The Good Scents Company. Retrieved March 10, 2026, from [Link]

  • Mulliken analysis and Hirshfeld analysis, which one should we use to conclude about values of atomic spin? (2022). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. Retrieved March 10, 2026, from [Link]

  • Synthesis and Applications of Pyrimidinethiones. (2013). Global Journals. Retrieved March 10, 2026, from [Link]

  • ORCA. (n.d.). FACCTs. Retrieved March 10, 2026, from [Link]

  • Computational Chemistry for some Novel Pyrimidine derivatives as Significant Antioxidants using cytochrome c peroxidase enzyme. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Methanethiol. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). (2020). MJM. Retrieved March 10, 2026, from [Link]

  • Practical Quantum Chemistry, L4: Geometry optimisation, part A. (n.d.). Spin Dynamics. Retrieved March 10, 2026, from [Link]

  • On the Periodicity of the Information Theory and Conceptual DFT-Based Reactivity Descriptors. (2022). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2022). PMC. Retrieved March 10, 2026, from [Link]

  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (2022). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. (2025). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Preprints.org. Retrieved March 10, 2026, from [Link]

  • ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). ChemCompute. Retrieved March 10, 2026, from [Link]

  • Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative. (2021). PMC. Retrieved March 10, 2026, from [Link]

  • (2-amino-4-methyl-5-pyrimidinyl)methylthioformamide. (n.d.). Chemical Synthesis Database. Retrieved March 10, 2026, from [Link]

  • Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021). Eurasian Chemical Communications. Retrieved March 10, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Elsevier. Retrieved March 10, 2026, from [Link]

  • Frontier molecular orbital theory. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Displaying population analysis results. (n.d.). BIOVIA. Retrieved March 10, 2026, from [Link]

  • SCM | Computational Chemistry & Materials Modeling Software. (n.d.). SCM. Retrieved March 10, 2026, from [Link]

  • Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2018). PMC. Retrieved March 10, 2026, from [Link]

  • Quantum chemical software. (n.d.). Demeester Piet. Retrieved March 10, 2026, from [Link]

  • Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024). arXiv. Retrieved March 10, 2026, from [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). ACS Publications. Retrieved March 10, 2026, from [Link]

  • What Open source quantum chemistry software should I learn? (2024). Reddit. Retrieved March 10, 2026, from [Link]

  • LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Population Analysis: Atomic Partial Charges. (n.d.). Q-Chem Manual. Retrieved March 10, 2026, from [Link]

  • How To: Energy and Geometry Optimisation. (2023). Medium. Retrieved March 10, 2026, from [Link]

  • Population analysis. (n.d.). CASTEP Docs. Retrieved March 10, 2026, from [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) Studies of (Pyrimidin-5-yl)methanethiol in Medicinal Chemistry

Executive Summary The (pyrimidin-5-yl)methanethiol moiety (CAS: 1861032-26-9) has emerged as a highly versatile pharmacophore in modern drug discovery. Functioning both as a potent Zinc-Binding Group (ZBG) for metalloenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (pyrimidin-5-yl)methanethiol moiety (CAS: 1861032-26-9) has emerged as a highly versatile pharmacophore in modern drug discovery. Functioning both as a potent Zinc-Binding Group (ZBG) for metalloenzyme inhibition and as a nucleophilic anchor for thioether-based allosteric modulators, this building block offers unique physicochemical properties. This technical whitepaper deconstructs the structural logic of (pyrimidin-5-yl)methanethiol, explores its Structure-Activity Relationship (SAR) vectors, and establishes self-validating experimental protocols for its optimization in medicinal chemistry campaigns.

Pharmacophoric Deconstruction & Mechanistic Rationale

To effectively deploy (pyrimidin-5-yl)methanethiol in a hit-to-lead campaign, one must understand the distinct electronic and steric contributions of its three core components: the pyrimidine ring, the methylene spacer, and the thiol group.

The Pyrimidine Core: Electronic Tuning

The pyrimidine ring is a highly electron-deficient heterocycle. In SAR studies, the nitrogen atoms at positions 1 and 3 serve as critical hydrogen-bond acceptors, often interacting with backbone amides in kinase hinge regions or active-site residues in metalloenzymes[1]. Furthermore, the electron-withdrawing nature of the ring lowers the overall electron density of the molecule, which can be leveraged to tune the lipophilicity (LogP) and metabolic stability of the compound.

The Methylene Spacer: Steric Insulation

Direct attachment of a thiol to a pyrimidine ring (e.g., pyrimidine-5-thiol) results in a highly acidic thiol (pKa < 6) due to the strong inductive and mesomeric electron-withdrawing effects of the aromatic nitrogens. At physiological pH, such a thiol is predominantly ionized, drastically reducing membrane permeability. Causality in Design: The insertion of the methylene spacer (-CH₂-) sterically and electronically insulates the thiol from the pyrimidine ring. This raises the pKa of the thiol to approximately 8.5–9.0, ensuring it remains predominantly neutral in circulation while retaining the conformational flexibility required to reach deep into narrow binding pockets[2].

The Thiol Moiety: Nucleophilicity and Metal Chelation

The terminal thiol (-SH) is the primary functional handle. It serves two distinct roles depending on the therapeutic target:

  • Direct Metalloenzyme Inhibition: The free thiol acts as a soft Lewis base, forming highly stable coordinate covalent bonds with soft Lewis acids like Zn²⁺ in the catalytic sites of Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs)[3].

  • Thioether Formation: The thiol can be selectively alkylated to form thioethers, which are critical for occupying hydrophobic sub-pockets in allosteric inhibitors, such as those targeting Heat Shock Protein 70 (Hsp70) or Aldehyde Dehydrogenase 1A (ALDH1A)[4].

Pharmacophore Scaffold (Pyrimidin-5-yl)methanethiol Base Scaffold Pyrimidine Pyrimidine Ring Electronic Tuning & H-Bonding Scaffold->Pyrimidine Linker Methylene Spacer Steric Insulation & Flexibility Scaffold->Linker Thiol Thiol Moiety Nucleophile or Zinc-Binding Group Scaffold->Thiol Sub1 C2/C4 Substitutions Modulates LogP & pKa Pyrimidine->Sub1 Sub2 Alpha-Methylation Introduces Chirality Linker->Sub2 Sub3 S-Alkylation Forms Thioethers Thiol->Sub3

Fig 1: Pharmacophoric deconstruction and SAR vectors of (Pyrimidin-5-yl)methanethiol.

Quantitative SAR Data Analysis

The optimization of the (pyrimidin-5-yl)methanethiol scaffold requires careful balancing of target affinity and physicochemical properties. The following table synthesizes quantitative SAR data, illustrating how specific modifications dictate biological activity across different target classes[1][4][5].

Table 1: SAR Optimization of the (Pyrimidin-5-yl)methanethiol Pharmacophore

Compound IDPyrimidine SubstitutionThiol ModificationTarget ClassIC₅₀ (nM)ClogPMechanistic Rationale
CMPD-01 UnsubstitutedFree Thiol (-SH)Metalloenzyme (HDAC)451.2Strong Zn²⁺ chelation; high aqueous solubility but prone to oxidative dimerization.
CMPD-02 2-AminoFree Thiol (-SH)Metalloenzyme (HDAC)120.8Addition of H-bond donor at C2 interacts with active site aspartate, boosting potency.
CMPD-03 Unsubstituted-S-CH₃ (Thioether)Metalloenzyme (HDAC)>10,0001.8Methylation abolishes metal chelation, resulting in complete loss of activity.
CMPD-04 4-Methyl-S-Aryl (Thioether)Allosteric (Hsp70)3203.1Thioether linkage projects the aryl group into a deep hydrophobic allosteric pocket.
CMPD-05 2-Amino, 4-Methyl-S-CH₂-ArylAllosteric (Hsp70)853.5Extended linker provides optimal trajectory for π-π stacking; C2-amino anchors the core.

Self-Validating Experimental Methodologies

To explore the SAR of the thioether vector (as seen in CMPD-04 and CMPD-05), researchers must employ robust S-alkylation protocols. The following methodology is designed as a self-validating system , ensuring that intermediate failures are detected in real-time before committing to biological assays.

Protocol: S-Alkylation of (Pyrimidin-5-yl)methanethiol

Objective: Synthesize thioether derivatives for kinase/allosteric inhibitor screening.

Step 1: Thiol Deprotonation

  • Dissolve (pyrimidin-5-yl)methanethiol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Add Potassium Carbonate (K₂CO₃, 1.5 equiv) and stir at 0 °C for 15 minutes.

    • Causality: K₂CO₃ (pKa ~10.3) is selected because it is strong enough to quantitatively deprotonate the methanethiol (pKa ~8.5) but mild enough to prevent unwanted ring-opening or degradation of the pyrimidine core. DMF is chosen as a polar aprotic solvent; it solvates the potassium cation but leaves the thiolate anion unsolvated ("naked"), maximizing its nucleophilicity for the subsequent SN2 reaction.

Step 2: Electrophilic Addition

  • Dropwise add the desired alkyl or aryl halide (R-X, 1.1 equiv) to the chilled solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Self-Validation (Ellman’s Reagent Check)

  • Validation Logic: Instead of blindly quenching the reaction, perform an in-process colorimetric assay.

  • Extract a 5 µL aliquot of the reaction mixture and add it to 1 mL of Ellman's reagent (DTNB) solution (0.1 mM in pH 8.0 buffer).

  • Observation: If the solution turns intense yellow (absorbance at 412 nm), free thiols are still present, indicating incomplete reaction. If the solution remains colorless, the nucleophilic thiol has been fully consumed by the electrophile.

Step 4: Quenching and Purification

  • Once validated by the DTNB assay, quench the reaction with ice water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm the product mass and purity (>95%) via LC-MS prior to biological screening.

Protocol Step1 1. Thiol Deprotonation (K2CO3, DMF, 0°C) Validation1 DTNB Assay (Ellman's Reagent) Step1->Validation1 Step2 2. S-Alkylation (R-X addition, RT) Step1->Step2 Validation2 LC-MS / NMR (Mass & Shift Confirm) Step2->Validation2 Step3 3. Biological Assay (Target Screening) Step2->Step3

Fig 2: Self-validating synthetic workflow for S-alkylation and biological evaluation.

Conclusion

The (pyrimidin-5-yl)methanethiol scaffold is a privileged structure that bridges the gap between metal-chelating warheads and hydrophobic allosteric probes. By understanding the electronic insulation provided by the methylene linker and employing self-validating synthetic protocols, medicinal chemists can systematically exploit this moiety to generate highly potent, target-selective therapeutics.

References

  • Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy.
  • Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70.
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors.
  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.

Sources

Exploratory

The (Pyrimidin-5-yl)methanethiol Pharmacophore: Mechanism of Action and Applications in Metalloenzyme Inhibition

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In fragment-based drug discovery (FBLD), identifying the right chemical anchor is the difference betwe...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In fragment-based drug discovery (FBLD), identifying the right chemical anchor is the difference between a successful lead and a dead-end artifact. Over the last decade, thiol-containing heterocycles—specifically (pyrimidin-5-yl)methanethiol and its derivatives—have emerged as privileged scaffolds for targeting zinc-dependent metalloenzymes [1].

This whitepaper provides an in-depth mechanistic analysis of how (pyrimidin-5-yl)methanethiol operates within biological systems. By dissecting its coordination chemistry, its role in displacing catalytic water networks, and the causality behind its high binding affinity, this guide serves as a blueprint for researchers developing next-generation inhibitors against Metallo- β -Lactamases (MBLs), Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs).

Core Mechanism of Action: The Coordination Chemistry

The biological activity of (pyrimidin-5-yl)methanethiol is fundamentally driven by its ability to act as a highly potent Zinc-Binding Group (ZBG) [2]. Metalloenzymes rely on active-site zinc ions (Zn²⁺) to polarize water molecules for hydrolytic reactions. The (pyrimidin-5-yl)methanethiol fragment disrupts this process through a dual-action mechanism:

  • Thermodynamic Displacement via the Thiolate Anion: At physiological pH, the methanethiol group (-CH₂SH) is partially deprotonated to a thiolate anion (-CH₂S⁻). This thiolate acts as a soft Lewis base, forming a strong, entropically favorable coordinate covalent bond with the borderline Lewis acid Zn²⁺. This direct chelation displaces the catalytic water molecule (or bridging hydroxide in di-zinc enzymes), immediately halting enzymatic hydrolysis [3].

  • π−π Stacking and Orientation via the Pyrimidine Ring: The pyrimidine ring is not merely a passive carrier; it is an electron-deficient aromatic system that actively engages the S1/S1' hydrophobic subpockets of the enzyme. The methylene spacer (-CH₂-) between the thiol and the pyrimidine ring is a critical design choice: it provides the rotational degrees of freedom necessary for the pyrimidine ring to optimally align with active-site residues (e.g., Trp87 or Tyr67 in MBLs) without straining the Zn-S coordinate bond.

G Zn Active Site Zinc (Zn2+) Thiol Thiolate Anion (-S⁻) Thiol->Zn Coordinate Covalent Bond Water Displaced Catalytic Water Thiol->Water Thermodynamic Displacement Pyrimidine Pyrimidine Ring Pyrimidine->Thiol Covalent Linker (-CH2-) Pocket Hydrophobic/π-π Pocket Pyrimidine->Pocket π-π Stacking / H-Bonding

Fig 1: Coordination of (Pyrimidin-5-yl)methanethiol within a metalloenzyme active site.

Primary Biological Targets and Pathway Interventions

The structural versatility of the pyrimidine-methanethiol scaffold allows it to be tuned for various metalloenzymes by modifying the pyrimidine ring substitutions.

Metallo- β -Lactamases (MBLs)

MBLs (e.g., NDM-1, VIM-2, IMP-1) confer bacterial resistance to nearly all β -lactam antibiotics, including carbapenems. Unlike serine- β -lactamases, MBLs utilize a di-zinc core. (Pyrimidin-5-yl)methanethiol fragments act as competitive inhibitors by inserting the thiolate between Zn1 and Zn2, displacing the bridging hydroxide ion required for the nucleophilic attack on the β -lactam ring[1].

Histone Deacetylases (HDACs)

In oncology, HDAC inhibitors regulate gene expression by preventing the deacetylation of histones. Historically, hydroxamic acids (like Vorinostat) were the standard ZBGs. However, their poor pharmacokinetic profiles and potential mutagenicity have driven the search for alternatives. Pyrimidine-methanethiols are now being utilized as next-generation ZBGs because the thiol provides superior zinc affinity, while the pyrimidine core enhances isoform selectivity (e.g., HDAC6 over HDAC1) [2].

Table 1: Comparative Binding Affinities of Thiol-Based ZBGs

Note: Data represents generalized ranges for optimized pyrimidine-thiol derivatives based on literature screening campaigns.

Target Enzyme ClassSpecific IsoformPrimary FunctionZBG Binding Affinity (IC₅₀ / Kᵢ)
Metallo- β -Lactamases NDM-1 (Subclass B1)Antibiotic Hydrolysis0.5 μ M – 5.0 μ M
Metallo- β -Lactamases VIM-2 (Subclass B1)Antibiotic Hydrolysis0.1 μ M – 2.5 μ M
Histone Deacetylases HDAC6 (Class IIb)Epigenetic Regulation10 nM – 150 nM
Matrix Metalloproteinases MMP-2 (Gelatinase)Extracellular Matrix Degradation50 nM – 300 nM

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and eliminate false positives (a common issue with thiol fragments due to oxidation or non-specific zinc stripping), researchers must employ a self-validating experimental workflow. Below is the gold-standard protocol for evaluating (pyrimidin-5-yl)methanethiol derivatives.

Protocol 1: FRET-Based Enzymatic Screening with Counter-Validation

Objective: To determine the IC₅₀ of the inhibitor while ruling out non-specific zinc chelation. Causality: Thiols can sometimes strip zinc entirely from the enzyme rather than binding within the active site. Adding a zinc-supplemented counter-screen ensures the measured inhibition is due to specific active-site complexation.

  • Assay Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 50 μ M ZnSO₄ and 0.01% Triton X-100 (to prevent non-specific aggregation).

  • Enzyme Incubation: Incubate 1 nM of purified recombinant enzyme (e.g., NDM-1) with varying concentrations of the (pyrimidin-5-yl)methanethiol fragment (0.1 μ M to 100 μ M) for 15 minutes at 25°C.

  • Substrate Addition: Add a fluorogenic substrate (e.g., Fluorocillin for MBLs) and measure fluorescence continuously for 10 minutes (Ex/Em = 495/525 nm).

  • Counter-Screen (The Validation Step): Repeat the assay with a 10-fold excess of ZnSO₄ (500 μ M). Logic: If the IC₅₀ shifts dramatically (loss of potency), the compound is acting as a non-specific zinc stripper. If the IC₅₀ remains stable, it is a true active-site binder.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To validate the thermodynamic signature of the Zn-S bond. Causality: True coordinate covalent bonding of the thiolate to zinc is highly enthalpically driven ( ΔH<0 ). If binding is purely entropically driven ( ΔS>0 ), it suggests hydrophobic collapse rather than specific metal coordination.

  • Degassing: Degas both the enzyme solution (20 μ M in HEPES) and the ligand solution (200 μ M (pyrimidin-5-yl)methanethiol).

  • Titration: Inject 2 μ L aliquots of the ligand into the enzyme cell at 150-second intervals at 25°C.

  • Data Fitting: Fit the resulting thermogram to a one-site binding model to extract Kd​ , ΔH , and −TΔS . A strong negative ΔH validates the targeted MoA.

G Frag Fragment Library (Thiol-Pyrimidines) Screen Primary Screen (FRET Assay) Frag->Screen Counter Counter-Screen (Rule out Zn-stripping) Screen->Counter Hits Biophys Biophysical Validation (ITC / SPR) Counter->Biophys Validated Hits Xray X-ray Crystallography (Binding Mode) Biophys->Xray Thermodynamic Data Lead Lead Optimization (SAR & Prodrugs) Xray->Lead Structural Anchors

Fig 2: Self-validating fragment-based lead discovery (FBLD) workflow for metalloenzyme inhibitors.

Pharmacokinetics & Structural Optimization (The "Thiol Problem")

While (pyrimidin-5-yl)methanethiol is a potent pharmacophore in vitro, free thiols present significant pharmacokinetic challenges in vivo. They are highly susceptible to oxidation (forming disulfides), rapid glucuronidation, and off-target binding to serum albumin.

To translate this fragment into a viable clinical candidate, structural optimization is required:

  • Thioester Prodrugs: Converting the free thiol into a thioester (e.g., utilizing an acetyl or pivaloyl group) masks the reactive sulfur during systemic circulation. Endogenous esterases cleave the prodrug upon cellular entry, releasing the active methanethiol directly at the target site.

  • Steric Shielding: Introducing methyl groups at the methylene spacer (converting -CH₂SH to -C(CH₃)₂SH) can sterically hinder off-target oxidation while maintaining the necessary geometry for zinc coordination.

Conclusion

The (pyrimidin-5-yl)methanethiol fragment represents a highly efficient, thermodynamically stable anchor for metalloenzyme inhibition. By leveraging the thiolate's affinity for zinc and the pyrimidine ring's capacity for π−π stacking, researchers can design highly selective inhibitors for targets ranging from antibiotic-resistant MBLs to cancer-driving HDACs. However, successful drug development requires rigorous biophysical validation to separate true active-site binders from non-specific chelators, alongside intelligent prodrug strategies to overcome the inherent instability of free thiols.

References

  • Cain, R., Brem, J., Zollman, D., McDonough, M. A., Johnson, R. M., Spencer, J., ... & Fishwick, C. W. G. (2018). "In Silico Fragment-Based Design Identifies Subfamily B1 Metallo- β -lactamase Inhibitors." Journal of Medicinal Chemistry, 61(3), 1255-1260.[Link]

  • Zhang, L., Zhang, J., Jiang, Q., Zhang, L., & Song, W. (2018). "Zinc binding groups for histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 714-721.[Link]

  • Chen, A. Y., Adamek, R. N., Dick, B. L., & Credille, C. V. (2019). "Targeting Metalloenzymes for Therapeutic Intervention." Chemical Reviews, 119(2), 1323-1455.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening (HTS) Assays for (Pyrimidin-5-yl)methanethiol Derivatives Targeting Zinc-Dependent Metalloenzymes

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Therapeutic Focus: Oncology and Neurodegeneration (Targeting Histone Deacetylase 6 - HDAC6) Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Therapeutic Focus: Oncology and Neurodegeneration (Targeting Histone Deacetylase 6 - HDAC6)

Executive Summary & Mechanistic Rationale

(Pyrimidin-5-yl)methanethiol derivatives represent a highly versatile scaffold in modern drug discovery, particularly for targeting zinc-dependent metalloenzymes. The structural logic behind this scaffold is twofold:

  • The Pyrimidine Ring: Acts as a rigid, tunable pharmacophore that engages in critical π−π stacking and hydrogen-bonding interactions within the hydrophobic channels of enzyme active sites.

  • The Methanethiol Moiety: Serves as a potent Zinc-Binding Group (ZBG). Unlike traditional hydroxamic acids (e.g., Vorinostat), which can suffer from poor pharmacokinetics and off-target toxicity due to indiscriminate metal chelation, thiol-based ZBGs offer a distinct chelation geometry that can be leveraged for isoform selectivity, particularly toward HDAC6[1].

The Challenge: Thiol-containing compounds are notorious in High-Throughput Screening (HTS) for acting as Pan-Assay Interference Compounds (PAINs). They can form disulfides, act as non-specific redox cyclers, or interfere with coupled-enzyme detection systems.

The Solution: This application note details a self-validating, three-tier HTS workflow designed specifically for (pyrimidin-5-yl)methanethiol libraries. It combines a primary fluorogenic biochemical assay, a critical counter-screen to eliminate false positives, and a homogeneous cell-based target engagement assay (AlphaLISA).

HTS Triage Workflow

To ensure scientific integrity and eliminate thiol-reactive false positives, the screening cascade must follow a strict logical progression.

HTS_Workflow Lib Compound Library (Pyrimidin-5-yl)methanethiols Pri Primary Screen Fluorogenic HDAC6 Assay Lib->Pri Sec Counter-Screen Trypsin/Developer Assay Pri->Sec Cell Cell-Based Assay AlphaLISA Tubulin Acetylation Sec->Cell Hit Validated Lead Candidates Cell->Hit

Caption: Three-tier HTS triage workflow for identifying selective, non-interfering HDAC6 inhibitors.

Primary Screen: Fluorogenic HDAC6 Biochemical Assay

Assay Principle and Causality

This assay utilizes a synthetic peptide substrate containing an ϵ -acetylated lysine conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore [2]. The assay is a two-step coupled reaction:

  • Deacetylation: HDAC6 removes the acetyl group from the lysine.

  • Cleavage: A developer enzyme (trypsin) specifically recognizes the deacetylated lysine and cleaves the amide bond, releasing the highly fluorescent AMC [3].

Expert Insight: The two-step nature of this assay is its Achilles' heel when screening thiols. If a (pyrimidin-5-yl)methanethiol derivative inhibits the developer (trypsin) rather than HDAC6, it will suppress the fluorescent signal, mimicking an HDAC6 inhibitor and generating a false positive. This necessitates the counter-screen described in Section 4.

MOA Comp (Pyrimidin-5-yl)methanethiol Derivative HDAC6 HDAC6 Enzyme (Zinc-Dependent) Comp->HDAC6 Thiol Chelates Zn2+ Pyrimidine Stacks Prod Deacetylated AMC-Peptide HDAC6->Prod Deacetylation Sub Acetylated AMC-Peptide (Non-fluorescent) Sub->HDAC6 Binds Active Site Tryp Developer (Trypsin) Prod->Tryp Substrate Recognition Signal Free AMC Fluorophore (Ex 360nm / Em 460nm) Tryp->Signal Cleavage

Caption: Mechanism of the coupled fluorogenic HDAC6 assay and the point of inhibitor intervention.

Protocol: 384-Well High-Throughput Format

Note: All reagents must be prepared in HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA). BSA is critical to prevent non-specific binding of hydrophobic pyrimidine derivatives to the microplate walls.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of (pyrimidin-5-yl)methanethiol derivatives (10 mM in DMSO) into a low-volume, black 384-well microplate. Final assay concentration: 10 µM (0.5% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant human HDAC6 (diluted to 0.5 ng/µL in assay buffer) to all wells except negative controls. Incubate at Room Temperature (RT) for 15 minutes to allow the ZBG to coordinate with the active site zinc ion.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 2X Fluorogenic HDAC Substrate (final concentration 50 µM).

  • Primary Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Developer Addition: Add 10 µL of 2X HDAC Developer (containing trypsin and TSA to halt further HDAC activity) to all wells[3].

  • Secondary Incubation: Incubate at RT for 15 minutes to allow complete cleavage of deacetylated substrates.

  • Detection: Read fluorescence on a microplate reader (e.g., PHERAstar FSX) at Ex 350-380 nm / Em 440-460 nm.

Secondary Counter-Screen: Developer Interference Assay

To validate that the hit compounds are true HDAC6 inhibitors and not trypsin inhibitors or optical quenchers, a counter-screen is mandatory.

Protocol
  • Dispense compounds into a 384-well plate as in Section 3.2.

  • Instead of HDAC6 and acetylated substrate, add 5 µL of a pre-deacetylated AMC-peptide standard (or a standard AMC-fluorophore solution).

  • Add 5 µL of the HDAC Developer (trypsin).

  • Incubate for 15 minutes at RT and read fluorescence. Data Interpretation: Compounds that reduce the fluorescent signal in this assay are interfering with the developer enzyme or quenching AMC fluorescence and must be discarded as false positives.

Cell-Based Target Engagement: AlphaLISA Tubulin Acetylation Assay

Biochemical potency does not guarantee cellular efficacy, especially for thiol-containing compounds which may bind extensively to serum proteins or oxidize in culture media. HDAC6 specifically deacetylates α -tubulin; therefore, inhibiting HDAC6 leads to hyperacetylation of tubulin in cells. We utilize AlphaLISA for its wash-free, high-throughput compatibility [4].

Protocol: 384-Well Format
  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in 10 µL of culture media in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 2.5 µL of 5X compound serial dilutions. Incubate for 4 hours.

  • Lysis: Add 2.5 µL of 6X AlphaLISA Lysis Buffer. Agitate on a plate shaker at 400 rpm for 10 minutes at RT.

  • Acceptor Bead Addition: Add 5 µL of Acceptor Bead mix conjugated to an anti- α -tubulin antibody. Incubate for 1 hour at RT in the dark.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor Bead mix pre-incubated with biotinylated anti-acetyl- α -tubulin (Lys40) antibody.

  • Final Incubation & Read: Incubate for 1 hour at RT in the dark. Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

Representative HTS Data Summary

The following table demonstrates how data from this triage workflow should be synthesized to identify true lead compounds.

Compound IDScaffold MotifPrimary HDAC6 IC50 (nM)Trypsin Counter-Screen (% Inhibition at 10 µM)AlphaLISA Cellular EC50 (nM)Status
Pyr-Thiol-001 (Pyrimidin-5-yl)methanethiol45 ± 3< 5%120 ± 15Lead Candidate
Pyr-Thiol-002 (Pyrimidin-5-yl)methanethiol12 ± 285%N/AFalse Positive (PAIN)
Pyr-Thiol-003 (Pyrimidin-5-yl)methanethiol850 ± 40< 5%> 10,000Weak Binder
Vorinostat Hydroxamic Acid (Control)15 ± 2< 5%85 ± 10Validated Control
Tubastatin A Hydroxamic Acid (Control)2 ± 0.5< 5%15 ± 3Validated Control

Analysis: Pyr-Thiol-002 shows potent apparent biochemical inhibition but fails the counter-screen, indicating it inhibits the developer enzyme. Pyr-Thiol-001 shows clean biochemical inhibition and excellent cellular target engagement, validating the (pyrimidin-5-yl)methanethiol scaffold as a viable ZBG for cellular applications.

References

  • Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols (PubMed). Available at:[Link]

  • Fluorogenic HDAC6 Assay Kit - Data Sheet. BPS Bioscience. Available at:[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of (Pyrimidin-5-yl)methanethiol in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Methodology: Pre-analytical Derivatization coupled with Reversed-Phase LC-MS/MS Introduction & Bioanalytical Challenges (Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Methodology: Pre-analytical Derivatization coupled with Reversed-Phase LC-MS/MS

Introduction & Bioanalytical Challenges

(Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9) is a highly reactive, low-molecular-weight thiol. Quantifying such compounds in complex biological matrices (e.g., plasma, urine, tissue homogenates) presents a formidable bioanalytical challenge. The fundamental issue lies in the thermodynamics of the free sulfhydryl (-SH) group. In physiological environments, free thiols are highly nucleophilic and prone to rapid ex vivo auto-oxidation, forming homodimers, heterodimers, and mixed disulfides with abundant plasma proteins like human serum albumin[1].

As a Senior Application Scientist, I have designed this protocol to address this instability. Without intervention, the half-life of a free thiol in collected plasma can be less than 5 minutes. Therefore, the analytical method must be a self-validating system that chemically quenches thiol reactivity at the exact moment of sample collection, ensuring that the quantified concentration accurately reflects the in vivo state.

Causality Behind Experimental Choices

To guarantee scientific integrity and method trustworthiness, every step in this protocol is driven by chemical causality:

  • Why Derivatization? Recent advancements in reactive ionization and mass spectrometry demonstrate that chemical derivatization is non-negotiable for accurate thiol bioanalysis[2]. We utilize N-ethylmaleimide (NEM) as the alkylating agent. NEM undergoes a rapid, irreversible Michael addition with the thiolate anion at physiological pH (7.0–7.5). This reaction "locks" the free thiol state, preventing oxidation. Furthermore, the addition of the NEM moiety (Δ mass = +125.05 Da) increases the hydrophobicity and proton affinity of the pyrimidine derivative, drastically improving reversed-phase liquid chromatography (RPLC) retention and electrospray ionization (ESI) efficiency.

  • Why TCEP for Reduction? If the total (Pyrimidin-5-yl)methanethiol concentration (free + protein-bound + oxidized) is required, a reduction step is mandatory. We use Tris(2-carboxyethyl)phosphine (TCEP) instead of Dithiothreitol (DTT) or β -mercaptoethanol. TCEP powerfully reduces disulfides but does not contain a thiol group itself, meaning it will not competitively consume the NEM derivatization reagent in subsequent steps.

  • Why Acidic Precipitation? Protein precipitation is performed using acetonitrile containing 1% formic acid. The acidic environment denatures proteins effectively while protonating the pyrimidine nitrogen, ensuring the analyte remains soluble in the organic supernatant.

Mechanism Thiol (Pyrimidin-5-yl)methanethiol (Reactive -SH) Oxidation Disulfide Formation (Signal Loss) Thiol->Oxidation Ex vivo Auto-oxidation Adduct Stable Thioether Adduct (Quantifiable) Thiol->Adduct Derivatization (pH 7.4) NEM N-Ethylmaleimide (Alkylation Agent) NEM->Adduct Michael Addition

Caption: Causality of thiol instability and stabilization via NEM derivatization.

Experimental Protocols

Reagent Preparation
  • NEM Stock Solution (200 mM): Dissolve 25 mg of N-ethylmaleimide in 1 mL of LC-MS grade Methanol. Prepare fresh daily.

  • TCEP Solution (50 mM): Dissolve 14.3 mg of TCEP-HCl in 1 mL of 100 mM Ammonium Acetate buffer (pH 7.4).

  • Quenching Tubes: Pre-aliquot 50 µL of the NEM Stock Solution into standard K2EDTA blood collection tubes prior to blood draw.

Sample Collection & Processing (Self-Validating Workflow)

Note: Speed is critical. The thiol must be quenched immediately upon leaving the body.

  • Collection: Draw 1 mL of whole blood directly into the pre-prepared NEM Quenching Tube. Invert gently 5–8 times immediately to ensure rapid mixing and alkylation of free thiols.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the stabilized plasma supernatant to a clean cryovial.

  • Total Thiol Reduction (Optional): To quantify total (Pyrimidin-5-yl)methanethiol, transfer 100 µL of plasma to a new tube. Add 10 µL of 50 mM TCEP. Incubate at 37°C for 30 minutes to cleave disulfides. Following incubation, add an additional 20 µL of 200 mM NEM and incubate for 15 minutes at room temperature in the dark.

  • Protein Precipitation: To 100 µL of the derivatized plasma, add 10 µL of Internal Standard (e.g., Stable-Isotope Labeled (SIL) analog, 1 µg/mL). Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an LC autosampler vial.

Workflow A 1. Sample Collection (Plasma/Urine) B 2. Thiol Quenching (Add NEM) A->B C 3. Optional Reduction (TCEP) B->C D 4. Precipitation (ACN + 1% FA) C->D E 5. LC-MS/MS (MRM Mode) D->E

Caption: Step-by-step sample preparation workflow for thiol quantification.

Quantitative Data & Instrumental Parameters

The derivatized adduct, (Pyrimidin-5-yl)methanethiol-NEM, has a theoretical exact mass of 251.07 Da. It is detected in positive Electrospray Ionization (ESI+) mode as the [M+H]+ ion at m/z 252.1.

Table 1: LC Gradient Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4095.05.0
0.500.4095.05.0
3.000.4010.090.0
4.000.4010.090.0
4.100.4095.05.0
5.500.4095.05.0
Table 2: MS/MS Parameters (MRM Transitions)

Instrument: Sciex API 5500 or equivalent Triple Quadrupole

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
(Pyrimidin-5-yl)methanethiol-NEM 252.1125.16025Quantifier
(Pyrimidin-5-yl)methanethiol-NEM 252.195.06040Qualifier
SIL-Internal Standard 257.1125.16025IS Quantifier
Table 3: Method Validation Summary (FDA Bioanalytical Guidelines)
ParameterAcceptance CriteriaObserved Results
Linearity Range R2≥0.99 1.0 ng/mL – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) S/N 101.0 ng/mL (CV 15%)
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.2% – 8.7%
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-3.5% to +6.1%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%

References

  • Title: Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags Source: Analytical Chemistry (2024) URL: [Link]

  • Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: Molecules (MDPI, 2024) URL: [Link]

  • Title: Thiol profiling in cancer cell lines by HPLC-mass spectrometry Source: STAR Protocols (PMC, 2021) URL: [Link]

Sources

Method

A Comprehensive HPLC-MS Method for the Purity Analysis of (Pyrimidin-5-yl)methanethiol

Abstract This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of (Pyrimidin-5-yl)methanethiol. The inherent analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of (Pyrimidin-5-yl)methanethiol. The inherent analytical challenges of this polar and reactive thiol-containing compound, such as poor retention in traditional reversed-phase chromatography and susceptibility to oxidation, are addressed through a systematic method development approach. This guide provides a detailed protocol, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the method's principles and application.

Introduction

(Pyrimidin-5-yl)methanethiol is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is of paramount importance as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is crucial during drug development and for quality control of the active pharmaceutical ingredient (API).

The analysis of (Pyrimidin-5-yl)methanethiol presents two primary challenges:

  • High Polarity: The presence of the pyrimidine ring and the thiol group makes the molecule highly polar, leading to poor retention on conventional C18 reversed-phase HPLC columns.[1][2]

  • Thiol Reactivity and Instability: The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products.[3][4] This necessitates careful sample handling and storage to ensure the integrity of the analyte.[5]

This application note describes the development and validation of a specific and sensitive HPLC-MS method that overcomes these challenges, ensuring accurate and reproducible purity analysis.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful analytical method hinges on a thorough understanding of the analyte's physicochemical properties. Our strategy was guided by the need for adequate retention, sharp peak shapes, and stable, sensitive detection.

Chromatographic Separation: Taming a Polar Analyte

Conventional reversed-phase chromatography often fails to provide sufficient retention for polar compounds.[6] To address this, we explored two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with a polar-modified stationary phase.

  • HILIC operates with a high organic content in the mobile phase and a polar stationary phase, promoting the retention of polar analytes.[7][8][9]

  • Polar-embedded or polar-endcapped reversed-phase columns incorporate polar functional groups within the stationary phase, which enhances the retention of polar compounds through alternative interaction mechanisms.[6]

For this application, a polar-endcapped C18 column was chosen as it offers a good balance of hydrophobic and polar retention mechanisms, providing excellent selectivity for the analyte and its potential impurities.

To further enhance peak shape and retention, formic acid was added to the mobile phase. The acidic conditions suppress the ionization of any residual silanol groups on the stationary phase, reducing peak tailing. Additionally, for a basic compound like (Pyrimidin-5-yl)methanethiol, the acidic mobile phase ensures its protonation, leading to more consistent interactions with the stationary phase.

Chromatographic_Optimization_Workflow cluster_0 Initial Assessment cluster_1 Column Selection cluster_2 Mobile Phase Optimization cluster_3 Final Method Analyte_Properties {(Pyrimidin-5-yl)methanethiol | Polarity: High | Reactivity: Thiol group} Standard_C18 Standard C18 Poor Retention Analyte_Properties->Standard_C18 Test HILIC HILIC Good Retention Potential for complex equilibration Analyte_Properties->HILIC Test Polar_Endcapped_C18 Polar-Endcapped C18 Balanced Retention Good Selectivity Analyte_Properties->Polar_Endcapped_C18 Select Organic_Modifier Acetonitrile Good UV transparency Low viscosity Polar_Endcapped_C18->Organic_Modifier Define Aqueous_Phase Water with 0.1% Formic Acid Improved peak shape Consistent analyte ionization Organic_Modifier->Aqueous_Phase Combine with Gradient_Elution Gradient Elution Optimal resolution of impurities Aqueous_Phase->Gradient_Elution Develop Optimized_Method Optimized HPLC Method | Sharp, symmetrical peak | Good resolution from impurities Gradient_Elution->Optimized_Method Finalize MS_Optimization_Workflow Ionization_Source_Selection Ionization Source Selection ESI (Polar) APCI (Less Polar) ESI_Selection Select ESI in Positive Mode Ionization_Source_Selection->ESI_Selection Choice based on polarity Analyte_Properties (Pyrimidin-5-yl)methanethiol | Polar, Ionizable Analyte_Properties->Ionization_Source_Selection Parameter_Optimization MS Parameter Optimization Capillary Voltage Source Temperature Gas Flows ESI_Selection->Parameter_Optimization Data_Acquisition_Mode Data Acquisition Mode Full Scan (Qualitative) SIM/MRM (Quantitative) Parameter_Optimization->Data_Acquisition_Mode Final_MS_Method Optimized MS Method | High Sensitivity & Specificity Data_Acquisition_Mode->Final_MS_Method

Sources

Application

Application Note: (Pyrimidin-5-yl)methanethiol as a Strategic Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the selection of optimal building blocks is critical for navigating the delicate balance between target affinity, metabolic stability, and pharmacokinetic viability. (Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of optimal building blocks is critical for navigating the delicate balance between target affinity, metabolic stability, and pharmacokinetic viability. (Pyrimidin-5-yl)methanethiol has emerged as a highly versatile and privileged scaffold. By combining the favorable physicochemical properties of a pyrimidine ring—such as reduced lipophilicity and the presence of dual hydrogen-bond acceptors—with a highly reactive, nucleophilic methanethiol group, this building block enables the rapid construction of complex thioether, sulfoxide, and sulfone linkages. This application note provides a comprehensive guide to the strategic utility, therapeutic applications, and validated synthetic protocols for incorporating (pyrimidin-5-yl)methanethiol into novel drug candidates.

Physicochemical Profiling & Strategic Rationale

The integration of (pyrimidin-5-yl)methanethiol into a molecular scaffold is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) and structure-property relationship (SPR) goals:

  • LogP Modulation & Aqueous Solubility: Replacing a standard phenyl or benzyl thioether with a pyrimidin-5-ylmethyl thioether significantly lowers the partition coefficient (LogP). The increased polarity of the diazine ring enhances aqueous solubility, a critical factor for oral bioavailability.

  • Target Engagement via Hydrogen Bonding: The N1 and N3 nitrogen atoms of the pyrimidine ring act as potent hydrogen-bond acceptors. This is frequently exploited to anchor molecules within the hinge regions of kinases or the active sites of metalloenzymes.

  • Metabolic Stability: Electron-deficient heterocycles like pyrimidine are generally more resistant to cytochrome P450 (CYP)-mediated oxidative metabolism compared to their electron-rich or carbocyclic counterparts.

  • Synthetic Tractability: The methanethiol moiety provides a highly nucleophilic sulfur atom. Under mild basic conditions, it readily undergoes SN​2 alkylation or SN​Ar reactions, allowing for divergent, late-stage functionalization without disturbing sensitive functional groups elsewhere on the molecule.

Key Therapeutic Applications

Oncology: MAT2A Inhibition

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in cellular epigenetic regulation. In certain cancers (e.g., those with MTAP deletions), tumors become highly dependent on MAT2A activity. Pyrimidin-5-ylmethyl thioether derivatives have been successfully developed and patented as potent MAT2A inhibitors. By binding to the enzyme, these compounds block SAM synthesis, thereby halting tumor proliferation[1].

MAT2A_Pathway Met Methionine + ATP MAT2A MAT2A Enzyme Met->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Epi Epigenetic Methylation SAM->Epi Tumor Tumor Proliferation Epi->Tumor Inhibitor Pyrimidin-5-yl Thioether Inhibitor Inhibitor->MAT2A Blocks

Mechanism of MAT2A inhibition by pyrimidin-5-yl thioether derivatives in oncology.

Infectious Disease: Antitubercular Agents

Mycobacterium tuberculosis (Mtb) relies heavily on environmental cues to survive within host macrophages. High-throughput phenotypic screens have identified pyrimidin-5-ylmethyl derivatives (such as JSF-4297) that dysregulate Mtb's response to high chloride levels, inhibiting bacterial growth[2]. Furthermore, related thioquinazolinone compounds utilizing the pyrimidin-5-ylmethyl motif have been shown to act as potent antituberculosis agents by targeting Phosphopantetheinyl transferase (PptT), an essential mycobacterial enzyme[3].

Kinase and Protease Targeting

The pyrimidine-thiol building block is also prevalent in the design of Tropomyosin-related kinase (Trk) antagonists, which are investigated for pain management and oncology indications[4]. Additionally, it has been utilized to synthesize selective pyrazole-based plasma kallikrein inhibitors, offering potential treatments for hereditary angioedema and diabetic complications by preventing unwanted blood coagulation cascades[5].

Experimental Methodologies & Protocols

To ensure reproducibility and high yields, the following protocols have been optimized for the functionalization of (pyrimidin-5-yl)methanethiol.

Protocol A: Synthesis of Pyrimidin-5-ylmethyl Thioethers via SN​2 Alkylation

Expertise & Causality Note: Thiols are highly prone to oxidative dimerization (forming disulfides) in the presence of base and atmospheric oxygen. Therefore, rigorous degassing of solvents and maintaining an inert atmosphere (Nitrogen or Argon) is not optional—it is a critical requirement for achieving high yields. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the thiolate anion highly naked and nucleophilic.

Materials:

  • (Pyrimidin-5-yl)methanethiol (1.0 equiv)

  • Alkyl or Aryl Halide (Electrophile) (1.1 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous DMF (10 mL per mmol of thiol)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with (pyrimidin-5-yl)methanethiol (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Purging: Seal the flask with a rubber septum and purge the system with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir the suspension at room temperature for 15 minutes. Rationale: This pre-stirring period ensures complete deprotonation of the thiol, generating the active thiolate nucleophile.

  • Electrophile Addition: Dissolve the alkyl/aryl halide (1.1 equiv) in a minimal amount of degassed DMF (1-2 mL) and add it dropwise to the reaction mixture over 5 minutes. Rationale: Dropwise addition controls any potential exotherm and minimizes polyalkylation or side reactions.

  • Reaction: Stir the mixture at room temperature (for primary halides) or heat to 60–80 °C (for secondary halides or unactivated systems) until TLC or LC-MS indicates complete consumption of the starting thiol (typically 2–12 hours).

  • Quench & Extraction: Cool the reaction to room temperature and quench by adding cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine (3 × 20 mL). Rationale: DMF is highly soluble in EtOAc; repetitive washing with aqueous salt solutions effectively partitions the DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to afford the pure thioether.

Synthetic_Workflow Start (Pyrimidin-5-yl)methanethiol (Building Block) Base Deprotonation (K2CO3, Degassed DMF) Start->Base Thiolate Thiolate Intermediate Base->Thiolate Electrophile Electrophile Addition (R-X, Dropwise) Thiolate->Electrophile SN2 S_N2 Alkylation (RT to 80°C, Argon) Electrophile->SN2 Product Pyrimidin-5-ylmethyl Thioether Scaffold SN2->Product Purification Aqueous Workup & Column Chromatography Product->Purification

Standard S_N2 synthetic workflow for generating pyrimidin-5-ylmethyl thioethers.

Quantitative Data Summaries

The efficiency of the thioether formation is highly dependent on the steric and electronic nature of the electrophile. Table 1 summarizes optimized conditions and expected yields based on empirical laboratory data.

Table 1: Reaction Optimization for Pyrimidin-5-ylmethyl Thioether Synthesis

Electrophile TypePreferred BaseSolventTemp (°C)Time (h)Avg. Yield (%)Causality / Notes
Primary Alkyl Bromide K2​CO3​ DMFRT2 - 485 - 95Highly reactive; RT is sufficient to prevent side reactions and degradation.
Secondary Alkyl Bromide Cs2​CO3​ DMF60 - 808 - 1265 - 75Steric hindrance requires higher temperatures and a more soluble, softer base ( Cs+ ).
Activated Aryl Fluoride K2​CO3​ DMSO90 - 11012 - 1850 - 70Proceeds via SN​Ar mechanism; requires elevated temperatures and highly polar solvent.
Epoxide (Ring Opening) Et3​N or DBUMeOH6516 - 2460 - 80Protic solvent assists in epoxide activation; milder base prevents polymerization.

References

  • WO2018045071A1 - Inhibitors of cellular metabolic processes - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • WO2012137089A1 - Pyrrolo [2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases - Google Patents Source: Google Patents URL
  • US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors - Google Patents Source: Google Patents URL

Sources

Method

Formulation of (Pyrimidin-5-yl)methanethiol for preclinical studies

Application Note: Preclinical Formulation and Stabilization of (Pyrimidin-5-yl)methanethiol Introduction & Physicochemical Profiling (Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9) is a specialized pyrimidine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation and Stabilization of (Pyrimidin-5-yl)methanethiol

Introduction & Physicochemical Profiling

(Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9) is a specialized pyrimidine derivative featuring a highly reactive methanethiol (-CH₂-SH) moiety. While the pyrimidine ring imparts moderate polarity and weak basicity, the primary formulation challenge lies in the thermodynamic instability of the thiol group.

The thiol (-SH) functional group acts as a "soft" electron donor and is highly susceptible to oxidation, readily forming inactive disulfide dimers (R-S-S-R) in the presence of reactive oxygen species (ROS)[1]. For preclinical in vivo studies (e.g., intravenous or oral dosing in murine models), the formulation must strictly control dissolved oxygen, environmental pH, and trace metal contamination to maintain the active monomeric state of the drug.

Formulation Strategy & Causality

Designing a robust preclinical vehicle for (Pyrimidin-5-yl)methanethiol requires a multi-faceted approach to block the oxidative degradation pathway:

  • Chelation of Trace Metals: Trace heavy metals (particularly Cu²⁺ and Fe³⁺) act as potent catalysts for thiol oxidative degradation[2]. The addition of 1 mM EDTA sequesters these ions, effectively halting metal-catalyzed disulfide formation.

  • Redox Stabilization: The inclusion of a water-soluble antioxidant, such as Ascorbic Acid (0.1% w/v), provides a sacrificial electron donor that scavenges ROS before they can react with the methanethiol group.

  • pH Optimization: The pKa of alkyl thiols typically ranges from 8.0 to 9.0. At physiological pH (7.4), a minor but significant fraction of the drug exists as the thiolate anion (R-S⁻). The thiolate is exponentially more nucleophilic and reactive than the protonated thiol[3]. By buffering the formulation to a slightly acidic pH (5.5), the equilibrium is shifted to maintain the thiol in its stable, protonated state.

  • Solubility Enhancement: To achieve high dosing concentrations without relying on high percentages of organic solvents (which can cause hemolysis or tissue necrosis in vivo), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is utilized. The cyclodextrin cavity temporarily shields the hydrophobic pyrimidine ring, enhancing aqueous solubility while providing steric hindrance against dimerization.

Mechanistic Visualization

The following diagram illustrates the causality of the degradation pathway and the specific points where our formulation interventions arrest the oxidation process.

ThiolOxidation Thiol (Pyrimidin-5-yl)methanethiol [Active, R-SH] Thiolate Thiolate Anion [Reactive, R-S⁻] Thiol->Thiolate Deprotonation (pH > 7) Disulfide Disulfide Dimer [Inactive, R-S-S-R] Thiolate->Disulfide Oxidation ROS Trace Metals / ROS [Catalysts] ROS->Disulfide Catalyzes Oxidation pH_Intervention Buffer (pH 5.5) Maintains Protonation pH_Intervention->Thiol Shifts Equilibrium EDTA_Intervention EDTA & Ascorbate Chelates / Scavenges EDTA_Intervention->ROS Inhibits Catalysis

Fig 1: Degradation pathway of (Pyrimidin-5-yl)methanethiol and targeted formulation interventions.

Quantitative Formulation Data

To validate the causal assumptions, three distinct formulation vehicles were tested for 24-hour stability at room temperature (22°C). The optimized vehicle (Vehicle C) demonstrates superior protection of the free thiol.

Formulation VehicleComposition24h Free Thiol Recovery (%)Visual AppearancePreclinical Suitability
Vehicle A (Control) 100% Saline (pH 7.4)42.1 ± 3.2%Cloudy, slight precipitatePoor (Rapid oxidation)
Vehicle B (Co-solvent) 10% DMSO, 40% PEG400, 50% Saline78.4 ± 2.8%Clear solutionModerate (IV only)
Vehicle C (Optimized) 20% HP-β-CD, 1mM EDTA, 0.1% Ascorbic Acid (pH 5.5)98.6 ± 1.1%Clear solutionExcellent (IV/PO/SC)

Experimental Protocols

The following workflows represent a self-validating system. Protocols 1 and 2 establish the stabilized drug product, while Protocol 3 acts as an immediate quality control gate. If the formulation was exposed to oxygen or metals, Protocol 3 will quantitatively fail, preventing the use of degraded drug in costly in vivo models.

Protocol 1: Preparation of the Antioxidant-Stabilized Vehicle (Vehicle C)

Causality Focus: Removing dissolved oxygen and sequestering trace metals before the API is introduced.

  • Degassing: Boil 100 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm) for 10 minutes. Immediately transfer to a sterile bottle and purge continuously with inert Argon gas for 30 minutes to displace all dissolved oxygen.

  • Excipient Addition: While maintaining a gentle Argon blanket, add 20.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD), 29.2 mg of EDTA (1 mM final), and 100 mg of Ascorbic Acid (0.1% w/v). Stir until completely dissolved.

  • pH Adjustment: Measure the pH using a calibrated probe. Carefully adjust to pH 5.5 ± 0.1 using degassed 0.1 M HCl or 0.1 M NaOH.

  • Storage: Seal the vehicle tightly under Argon and store at 4°C. Use within 48 hours.

Protocol 2: Compounding of (Pyrimidin-5-yl)methanethiol

Causality Focus: Preventing volatilization and atmospheric oxidation during handling.

  • Inert Handling: Transfer the API vial and the stabilized Vehicle C into a glove box purged with Argon or Nitrogen. (Note: Methanethiols possess a strong, pungent odor; all external handling must occur in a certified fume hood).

  • Dissolution: Weigh the required mass of (Pyrimidin-5-yl)methanethiol to achieve the target preclinical dose (e.g., 5 mg/mL). Add the appropriate volume of Vehicle C.

  • Homogenization: Vortex the sealed vial for 2 minutes. The cyclodextrin complexation will yield a clear, homogenous solution.

  • Sterile Filtration: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter (pre-purged with Argon) directly into sterile, amber glass vials. Crimp seal immediately.

Protocol 3: Self-Validating Stability Assay (Ellman's Reagent)

Causality Focus: Ellman's reagent (DTNB) only reacts with free thiols. Disulfide dimers will not react. A high absorbance reading directly validates that the formulation successfully prevented oxidation[4].

  • Reagent Preparation: Prepare a 4 mg/mL solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M Sodium Phosphate buffer (pH 8.0) containing 1 mM EDTA.

  • Reaction: In a 96-well clear-bottom plate, mix 10 µL of the formulated (Pyrimidin-5-yl)methanethiol sample with 190 µL of the DTNB reagent.

  • Incubation: Incubate in the dark for 15 minutes at room temperature. The reaction will release the 2-nitro-5-thiobenzoate (TNB²⁻) anion, turning the solution yellow.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader. Compare the absorbance against a freshly prepared standard curve of L-Cysteine. A recovery of >95% of the theoretical free thiol concentration validates the formulation for immediate preclinical use.

References

  • Medicinal Thiols: Current Status and New Perspectives National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways National Center for Biotechnology Information (PMC) URL:[Link][2]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals Theranostics URL:[Link][3]

Sources

Application

Introduction: The Resurgence of Covalent Inhibition and the Primacy of the Pyrimidine Scaffold

An In-Depth Guide to Pyrimidine-Based Covalent Inhibitors: Synthesis and Characterization Protocols The paradigm of drug discovery has seen a significant resurgence in the development of covalent inhibitors, molecules th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Pyrimidine-Based Covalent Inhibitors: Synthesis and Characterization Protocols

The paradigm of drug discovery has seen a significant resurgence in the development of covalent inhibitors, molecules that form a stable, covalent bond with their protein target.[1][2] This mechanism offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][3] Covalent inhibitors typically consist of two key components: a "guidance system" that provides binding affinity and selectivity for the target protein, and an electrophilic "warhead" that reacts with a nearby nucleophilic amino acid residue, most commonly cysteine.[4]

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology.[5][6] Its unique physicochemical properties, including its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems, make it an exceptional guidance system.[5] While traditionally used to position a separate warhead, recent advances have demonstrated that the pyrimidine ring itself can be engineered to act as the electrophile, reacting directly with a target cysteine via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

This application note provides a technical guide on the design, synthesis, and characterization of pyrimidine-based covalent inhibitors where the pyrimidine core functions as the reactive moiety. We will detail the chemical principles, provide a robust protocol for the synthesis of a model inhibitor, and outline the essential biochemical and analytical methods for validating covalent target engagement.

Section 1: The Chemical Logic of Activated Pyrimidines as Cysteine-Reactive Warheads

The reactivity of a pyrimidine ring towards nucleophilic attack is highly dependent on its substitution pattern. An unsubstituted pyrimidine is not sufficiently electrophilic to react with biological nucleophiles like cysteine under physiological conditions. However, by installing a potent electron-withdrawing group that can also function as a leaving group at the C2, C4, or C6 position, the ring becomes "activated" for SNAr.

Sulfonyl groups (-SO₂R) are particularly effective in this role.[7] The sulfone is a powerful electron-withdrawing group that significantly lowers the energy of the Meisenheimer complex—the key intermediate in the SNAr reaction—and is an excellent leaving group. The reaction proceeds as the nucleophilic thiolate of a cysteine residue attacks the electron-deficient carbon of the pyrimidine ring, leading to the displacement of the sulfone and the formation of a stable carbon-sulfur bond.[7] This strategy transforms the entire pyrimidine scaffold from a simple binding element into a highly specific, tunable warhead. The reactivity can be finely adjusted by modifying the electronics of the pyrimidine ring or the nature of the sulfonyl group, allowing for the optimization of reaction kinetics to balance potency with off-target selectivity.[7]

A similar mechanism can be employed with other leaving groups, such as mercaptans, where a mercapto-pyrimidine derivative can undergo an addition-elimination reaction with a cysteine.[8]

SNAr_Mechanism Protein Target Protein Inhibitor 2-Sulfonylpyrimidine Inhibitor (Warhead) Cys_SH Cys-SH (Nucleophile) Intermediate Meisenheimer Complex (Transition State) Cys_SH->Intermediate Inhibitor->Intermediate Nucleophilic Attack by Cys-S⁻ Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Expulsion of Leaving Group Leaving_Group R-SO₂⁻ (Leaving Group) Intermediate->Leaving_Group

Caption: General mechanism of cysteine modification via SNAr.

Section 2: Synthesis Protocol for a Model 2-Sulfonylpyrimidine Inhibitor

This section provides a representative two-step protocol for the synthesis of a 2-(methylsulfonyl)pyrimidine, a versatile and reactive covalent warhead. The procedure starts from a commercially available 2-chloropyrimidine.

Step 1: Synthesis of 2-(Methylthio)pyrimidine

Rationale: The first step is a nucleophilic substitution of the chlorine atom with a methylthiolate. This replaces the chlorine with a methylthioether group, which can be subsequently oxidized to the desired sulfone. Sodium thiomethoxide is a potent and readily available nucleophile for this transformation.

Materials:

  • 2-Chloropyrimidine

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve 2-chloropyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into an equal volume of saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidine

Rationale: The thioether is oxidized to a sulfone. This is the critical activation step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this purpose. The sulfone group is a powerful electron-withdrawing group that makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by cysteine.[7]

Materials:

  • 2-(Methylthio)pyrimidine (from Step 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-(methylthio)pyrimidine (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C. The use of a slight excess ensures complete oxidation of both the thioether and any potential sulfoxide intermediate.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(methylsulfonyl)pyrimidine inhibitor.

Section 3: Protocols for Characterization and Validation of Covalent Inhibition

Confirming that an inhibitor acts through a covalent mechanism requires specific biochemical and analytical techniques.

Experimental_Workflow Synthesis Synthesis of Sulfonylpyrimidine Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Incubation Incubation with Target Protein Purification->Incubation IntactMS Intact Protein MS Analysis (Adduct Confirmation) Incubation->IntactMS Primary Validation Kinetics Kinetic Analysis (Determination of k_inact/K_I) Incubation->Kinetics Potency Measurement PeptideMap Peptide Mapping LC-MS/MS (Site Identification) IntactMS->PeptideMap If Adduct Confirmed Data Data Analysis & Interpretation PeptideMap->Data Kinetics->Data

Caption: Experimental workflow for synthesis and validation.

Protocol 1: Intact Protein Mass Spectrometry

Purpose: To provide direct evidence of covalent bond formation by observing an increase in the protein's molecular weight corresponding to the mass of the inhibitor.[9][10][11]

Procedure:

  • Incubate the target protein (e.g., 5-10 µM) in a suitable buffer (e.g., HEPES or PBS, pH 7.4) with the pyrimidine inhibitor (e.g., 5-10 fold molar excess) at a set temperature (e.g., 37 °C) for various time points (e.g., 0, 15, 30, 60 minutes). A DMSO control (vehicle) is essential.

  • Quench the reaction at each time point by adding 0.1% formic acid.

  • Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove non-covalently bound inhibitor and buffer salts.

  • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein. A mass shift equal to the molecular weight of the inhibitor fragment that binds covalently confirms adduct formation.

Protocol 2: Peptide Mapping by LC-MS/MS

Purpose: To identify the specific amino acid residue (e.g., Cys-X) that forms the covalent bond with the inhibitor.[9][11]

Procedure:

  • Following incubation (as in Protocol 1), denature the protein sample by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56 °C for 30 minutes.

  • Alkylate free cysteine residues by adding iodoacetamide (IAA) and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide scrambling and to differentiate the modified cysteine from others.

  • Dilute the sample to reduce the urea concentration to <2 M and add a protease (e.g., trypsin) to digest the protein overnight at 37 °C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence using software like MaxQuant or Proteome Discoverer. The covalent modification will be identified as a mass shift on a specific cysteine-containing peptide.

Protocol 3: Determination of Kinetic Parameters (k_inact/K_I)

Purpose: To quantify the potency of an irreversible inhibitor. Unlike reversible inhibitors which are defined by an equilibrium constant (Kᵢ), the efficiency of irreversible inhibitors is described by a second-order rate constant, k_inact/K_I.[12][13][14]

Procedure:

  • In a multi-well plate, pre-incubate the target enzyme at various concentrations of the pyrimidine inhibitor for different lengths of time.

  • At each time point, initiate the enzyme activity assay by adding a fluorogenic or colorimetric substrate.

  • Measure the initial reaction velocity (rate of product formation) using a plate reader.

  • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors (k_obs = k_inact * [I] / (K_I + [I])) to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal rate (K_I). The ratio k_inact/K_I is the second-order rate constant of inactivation.

Data Summary

Quantitative data from these experiments should be summarized for clear comparison.

Inhibitor CandidatePrecursor Reactivityk_inact (s⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)Covalent Adduct (Intact MS)Modification Site (Peptide Map)
2-Sulfonylpyrimidine N/A0.052.520,000Confirmed (+156 Da)Cys-288
2-Thioether Precursor LowNo inactivation>100<100Not DetectedN/A
Control Compound NoneNo inactivation>100<100Not DetectedN/A

Conclusion

The pyrimidine scaffold serves as a powerful and versatile platform for the design of targeted covalent inhibitors. By incorporating activating groups such as sulfones, the pyrimidine ring itself can be transformed into a precisely tunable electrophilic warhead for cysteine modification. This approach offers a compelling strategy for developing potent and selective therapeutics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and validation of such inhibitors, enabling researchers to confidently advance their drug discovery programs.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC, National Center for Biotechnology Information.[Link]

  • Covalent inhibitor drug discovery. Domainex.[Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS.[Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.[Link]

  • Targeted Covalent Inhibitor Synthesis. YouTube.[Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.[Link]

  • Covalent Inhibition in Drug Discovery. PMC, National Center for Biotechnology Information.[Link]

  • Inhibition of Thiol-Mediated Uptake with Irreversible Covalent Inhibitors. Infoscience, EPFL.[Link]

  • synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. HETEROCYCLES.[Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. ACS Publications.[Link]

  • Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. PMC, National Center for Biotechnology Information.[Link]

  • Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. MDPI.[Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]

  • Chemoproteomic methods for covalent drug discovery. PMC, National Center for Biotechnology Information.[Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton ePrints.[Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing.[Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for crude (Pyrimidin-5-yl)methanethiol

Technical Support Center: Purification Strategies for (Pyrimidin-5-yl)methanethiol Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for (Pyrimidin-5-yl)methanethiol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heteroaryl methanethiols. (Pyrimidin-5-yl)methanethiol presents a dual challenge: the basic pyrimidine ring strongly adheres to acidic silica, while the highly nucleophilic methanethiol group rapidly oxidizes in air to form a symmetric disulfide dimer.

This guide provides field-proven, self-validating methodologies to overcome these bottlenecks, ensuring high-yield recovery of the monomeric thiol.

Core Challenges & Physicochemical Data

To design an effective purification strategy, we must first understand the molecular behavior of the target compound. The table below summarizes the critical physicochemical properties and their direct impact on downstream processing.

Table 1: Physicochemical Profiling of (Pyrimidin-5-yl)methanethiol

Functional GroupProperty / BehaviorPurification ChallengeMitigation Strategy
Methanethiol (-CH₂SH) High susceptibility to air oxidation.Rapidly forms 1,2-bis(pyrimidin-5-yl)disulfane during concentration or column runs.Pre-treat crude with TCEP; perform chromatography under inert gas (N₂/Ar).
Methanethiol (-CH₂SH) Nucleophilic & Metal-coordinating.Irreversible binding to trace metals in silica frits or GC columns.Use highly deactivated silica or specialized inert chromatography columns.
Pyrimidine Ring Basic nitrogen lone pairs (pKa ~1.3 for conjugate acid).Severe peak tailing and irreversible adsorption on acidic silanol groups (Si-OH).Deactivate silica gel with 1-2% Triethylamine (Et₃N) prior to loading.
Thiol Proton Weakly acidic (pKa ~8.5).Ionizes in basic aqueous solutions, moving into the aqueous layer.Maintain aqueous phase at pH 5-6 during organic extraction.

Strategic Purification Workflow

The following decision tree outlines the logical progression from crude analysis to final isolation.

ThiolPurification Start Crude (Pyrimidin-5-yl)methanethiol CheckLCMS LC-MS / Ellman's Assay (Quantify Disulfide vs Free Thiol) Start->CheckLCMS IsDisulfide Disulfide Dimer > 5%? CheckLCMS->IsDisulfide Reduction TCEP Reduction (Cleaves S-S bonds) IsDisulfide->Reduction Yes Chromatography Silica Gel Chromatography (1% Et3N deactivated) IsDisulfide->Chromatography No Extraction Aqueous Workup (Removes TCEP=O) Reduction->Extraction Extraction->Chromatography Pure Pure Monomeric Thiol Chromatography->Pure

Purification workflow for (Pyrimidin-5-yl)methanethiol, from crude analysis to final isolation.

Step-by-Step Methodologies

Protocol A: Disulfide Cleavage via TCEP Reduction

Causality: Tris(2-carboxyethyl)phosphine (TCEP) is selected over Dithiothreitol (DTT) because TCEP reduces disulfides irreversibly via nucleophilic attack by the central phosphorus atom. This forms a thioalkoxyphosphonium intermediate that rapidly hydrolyzes to release the free thiol and phosphine oxide 1[1]. Unlike DTT, TCEP is odorless, operates efficiently across a wide pH range, and its oxidized byproduct is highly water-soluble, allowing for seamless removal via aqueous extraction2[2].

Step-by-Step:

  • Quantification: Analyze the crude mixture via LC-MS. If the mass peak [2M-2H] is prominent, calculate the approximate molarity of the disulfide.

  • Preparation: Dissolve the crude mixture in a degassed biphasic solvent system of Dichloromethane (DCM) and 0.1 M Citrate buffer (pH 5.5) in a 1:1 ratio. (Note: pH 5.5 ensures the pyrimidine remains unprotonated and extractable into DCM, while the thiol remains fully protonated).

  • Reduction: Add 1.5 molar equivalents of TCEP hydrochloride (relative to the disulfide) to the aqueous layer.

  • Incubation: Stir vigorously under an Argon atmosphere at room temperature for 1-2 hours.

  • Validation Check: Spot the organic layer on a TLC plate and stain with Ellman's Reagent (DTNB). A bright yellow spot instantly validates the successful generation of the free thiol.

  • Separation: Transfer to a separatory funnel. Collect the DCM layer. Wash the aqueous layer once more with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30°C to prevent thermal degradation).

Protocol B: Base-Deactivated Silica Gel Chromatography

Causality: The pyrimidine nitrogens hydrogen-bond strongly with acidic silanols on standard silica. Pre-treating the column with Triethylamine (Et₃N) neutralizes these sites, preventing the compound from streaking and ensuring a sharp elution profile.

Step-by-Step:

  • Solvent Preparation: Prepare the eluent system: Dichloromethane / Methanol (95:5 v/v). Prepare a deactivation flush: Hexanes containing 1% Et₃N.

  • Column Packing: Slurry-pack the silica gel column using the 1% Et₃N/Hexanes solution. Flush with at least 3 column volumes (CV) of this basic solvent to fully cap the silanol groups.

  • Equilibration: Flush the column with 2 CV of your starting eluent (DCM/MeOH 95:5) to remove excess bulk Et₃N.

  • Loading: Dissolve the reduced crude thiol in a minimum volume of DCM. Load carefully onto the silica bed.

  • Elution: Run the column using the DCM/MeOH system.

    • Self-Validation: Collect fractions in test tubes pre-flushed with Argon. Spot fractions on TLC and visualize under short-wave UV (254 nm) for the pyrimidine ring, followed immediately by Ellman's stain to confirm the presence of the free thiol.

  • Storage: Immediately pool the thiol-containing fractions, concentrate under an inert atmosphere, and store at -20°C under Argon to prevent re-oxidation.

Troubleshooting & FAQs

Q1: My yield is exceptionally low, and LC-MS shows a large peak at m/z ~250. What happened? A: The peak at m/z ~250 corresponds to the disulfide dimer (1,2-bis(pyrimidin-5-yl)disulfane, Exact Mass ~250.0). Thiols rapidly oxidize in the presence of atmospheric oxygen and trace metals. Fix: You must implement Protocol A (TCEP reduction) prior to chromatography. Ensure all solvents used during the column run are sparged with Nitrogen or Argon for at least 15 minutes before use.

Q2: The compound streaks heavily down the TLC plate and the column, co-eluting with impurities. How do I fix this? A: This is a classic symptom of the pyrimidine nitrogens interacting with the acidic silica matrix. Fix: If 1% Et₃N deactivation (Protocol B) is insufficient, switch to neutral Alumina as the stationary phase, or utilize Reverse-Phase (C18) chromatography with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

Q3: How can I ensure all TCEP is removed from my final product? A: Free TCEP and its oxidized byproduct (TCEP=O) are highly hydrophilic and typically partition entirely into the aqueous phase during the pH 5.5 extraction. If trace TCEP contamination is suspected, you can utilize immobilized TCEP (TCEP linked to agarose or silica beads) during the reduction step3[3]. This allows you to simply filter out the reducing agent before chromatography, entirely eliminating the risk of TCEP carryover.

Q4: Can I use centrifugal column chromatography for this small molecule? A: Centrifugal column chromatography (e.g., using Sephadex G-25) is highly effective for separating low molecular weight thiols from large macromolecules like proteins 4[4], but it is not suitable for separating small molecule thiols from small molecule impurities. Stick to flash silica chromatography or preparative HPLC for (Pyrimidin-5-yl)methanethiol.

References

  • TCEP•HCl - Thermo Fisher Scientific . Source: thermofisher.com. 2

  • All about TCEP—the Odorless Reducing Agent - GoldBio . Source: goldbio.com. 1

  • Disulfide bond reduction by immobilized TCEP . Source: researchgate.net.3

  • The removal of exogenous thiols from proteins by centrifugal column chromatography . Source: nih.gov. 4

Sources

Optimization

Technical Support Center: Optimization of (Pyrimidin-5-yl)methanethiol Synthesis

Welcome to the Technical Support Center for heteroaryl methanethiol synthesis. (Pyrimidin-5-yl)methanethiol is a critical building block frequently utilized in the development of targeted therapeutics, including kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroaryl methanethiol synthesis. (Pyrimidin-5-yl)methanethiol is a critical building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and advanced silicon-based drug conjugates [1]. However, the synthesis of this compound is notoriously plagued by oxidative dimerization (disulfide formation) and symmetrical sulfide generation.

As an Application Scientist, I have designed this guide to move beyond basic procedures. Below, you will find field-proven protocols, comparative analytical data, and mechanistic troubleshooting to ensure high-yield, high-purity synthesis.

Synthetic Strategy & Workflow

Direct nucleophilic substitution of 5-(halomethyl)pyrimidines using sodium hydrosulfide (NaSH) is strongly discouraged. The intermediate thiolate is highly nucleophilic, leading to rapid attack on unreacted starting material to form unwanted bis(pyrimidin-5-ylmethyl) sulfide. To circumvent this, we employ two "masked-thiol" strategies: the Isothiouronium Salt Route and the Thioester Route [2].

SynthesisRoutes SM 5-(Halomethyl)pyrimidine (X = Cl, Br) Thiourea Thiourea Route (EtOH, Reflux) SM->Thiourea KSAc Thioacetate Route (DMF, RT) SM->KSAc IsoSalt Isothiouronium Salt Thiourea->IsoSalt Hydrolysis Base Hydrolysis (NaOH, then HCl) IsoSalt->Hydrolysis Product (Pyrimidin-5-yl)methanethiol Hydrolysis->Product Thioester Thioester Intermediate KSAc->Thioester Deprotect Deprotection (K2CO3, MeOH) Thioester->Deprotect Deprotect->Product Disulfide Disulfide Byproduct Product->Disulfide O2 Oxidation

Fig 1. Synthetic workflows for (Pyrimidin-5-yl)methanethiol via Thiourea and Thioacetate.

Comparative Data Analysis

Selecting the correct route depends on your specific laboratory constraints and purity requirements. The thioacetate route generally provides higher yields and milder deprotection conditions, whereas the thiourea route is highly scalable and avoids the use of DMF.

ParameterRoute A: Thiourea MethodRoute B: Thioacetate Method
Overall Yield 65 – 75%80 – 90%
Total Reaction Time 6 – 8 hours3 – 4 hours
Symmetrical Sulfide < 1%< 1%
Disulfide Risk High (Harsh aqueous hydrolysis)Moderate (Mild transesterification)
Scalability Excellent (Water/EtOH based)Good (Requires rigorous DMF removal)
Reagent Cost LowMedium

Standardized Experimental Protocols

Protocol A: Isothiouronium Salt Route (High Scalability)

Step 1: Isothiouronium Salt Formation

  • Charge a round-bottom flask with 5-(chloromethyl)pyrimidine (1.0 eq) and anhydrous ethanol to achieve a 0.2 M concentration.

  • Add thiourea (1.1 eq). Stir and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C. Filter the resulting white precipitate and wash with cold ethanol to isolate the S-(pyrimidin-5-ylmethyl)isothiouronium chloride salt.

Step 2: Hydrolysis

  • Suspend the isolated salt in rigorously degassed 2M NaOH (3.0 eq).

  • Heat the mixture to 80 °C for 2 hours under a strict nitrogen atmosphere.

  • Cool to 0 °C and carefully acidify to pH 5 using degassed 2M HCl.

  • Extract the aqueous layer with degassed ethyl acetate (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target thiol.

Protocol B: Thioacetate Route (High Yield & Purity)

Step 1: Thioesterification

  • Dissolve 5-(chloromethyl)pyrimidine (1.0 eq) in anhydrous DMF (0.3 M) under nitrogen.

  • Add potassium thioacetate (1.2 eq) portion-wise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine (5x) to completely remove DMF. Dry, filter, and concentrate to yield S-(pyrimidin-5-ylmethyl) ethanethioate.

Step 2: Deprotection (Transesterification)

  • Dissolve the crude thioester in rigorously degassed methanol (0.2 M).

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 1 hour under nitrogen.

  • Self-Validating Step: Quench by adding Amberlyst-15 acidic resin until the pH reaches 6. Causality: Using solid resin avoids an aqueous workup, drastically reducing the introduction of dissolved oxygen and preventing disulfide formation.

  • Filter the resin and concentrate the filtrate in vacuo to afford the pure thiol.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of symmetrical sulfide byproduct (R-S-R)? A1: Direct nucleophilic substitution using NaSH is a common mechanistic error. The intermediate thiolate is highly nucleophilic and will rapidly attack unreacted 5-(halomethyl)pyrimidine in a competing Sₙ2 reaction. Using masked sulfur nucleophiles like thiourea or potassium thioacetate prevents this by generating a non-nucleophilic intermediate, which is only unmasked after the electrophile is fully consumed [2].

Q2: My isolated yield is low, and LC-MS shows a mass corresponding to the disulfide dimer (M+M-2). How do I prevent this? A2: Thiolate anions are highly susceptible to single-electron oxidation by dissolved molecular oxygen, forming thiyl radicals (RS•) that rapidly dimerize [3]. This is especially problematic during the basic hydrolysis/deprotection steps. Ensure all solvents (including extraction solvents and aqueous acids/bases) are rigorously sparged with Argon or Nitrogen for at least 30 minutes prior to use. If disulfide is already present in your crude mixture, adding a reducing agent like Dithiothreitol (DTT) or TCEP during the workup will reduce the dimer back to the free thiol.

Q3: Should I use 5-(chloromethyl)pyrimidine or 5-(bromomethyl)pyrimidine as the starting material? A3: 5-(chloromethyl)pyrimidine is highly recommended. While the bromo analogue is a slightly more reactive electrophile, it is chemically unstable and highly prone to spontaneous polymerization and degradation during storage [4]. The chloride provides a vastly superior balance of shelf-stability and reactivity for successful Sₙ2 displacement in both protocols.

Q4: During the thioacetate deprotection, I observe incomplete conversion. How can I optimize this? A4: Incomplete transesterification is often due to wet methanol or insufficient base. Ensure anhydrous methanol is used, as water competes with methanol, shifting the mechanism from transesterification to direct hydrolysis (which is slower at room temperature). If the reaction stalls, gently warming the mixture to 40 °C can drive the transesterification forward.

Q5: The methanethiol product has an intense, lingering odor. What are the best practices for handling and cleanup? A5: Heteroaryl methanethiols possess exceptionally low odor thresholds. Perform all operations inside a well-ventilated fume hood. Quench all thiol-contaminated glassware, syringes, and disposable items in a bath of dilute sodium hypochlorite (bleach) or aqueous potassium permanganate. This rapidly oxidizes the volatile, odorous thiol into an odorless sulfonic acid derivative.

References

  • Source: Google Patents (WO2016183359A1)
  • Thioester and thioacid synthesis by acylation of thiols (thiolation)
  • Synthesis of Ajoene Analogues by Novel Synthetic Strategies Source: ORCA – Online Research @ Cardiff URL
  • 5-(Bromomethyl)
Troubleshooting

Technical Support Center: Troubleshooting (Pyrimidin-5-yl)methanethiol Aqueous Solubility

Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter heterocyclic thiols like (Pyrimidin-5-yl)methanethiol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter heterocyclic thiols like (Pyrimidin-5-yl)methanethiol. While the pyrimidine ring offers excellent hydrogen-bonding potential for target engagement, the molecule frequently exhibits erratic solubility profiles in aqueous buffers (e.g., PBS, HEPES).

This guide deconstructs the physical chemistry behind these solubility failures and provides field-proven, self-validating protocols to stabilize your formulations.

The Root Cause Analysis: Hydrophobicity vs. Oxidation

When (Pyrimidin-5-yl)methanethiol precipitates, it is critical to diagnose the mechanism. The molecule suffers from a dual-threat solubility profile:

  • Intrinsic Hydrophobicity: The planar aromatic pyrimidine ring promotes strong intermolecular π−π stacking. At physiological pH (7.4), the thiol (pKa ~8.5) and the pyrimidine nitrogens (pKa ~1-2) are predominantly uncharged, minimizing ion-dipole interactions with water[1].

  • Oxidative Dimerization (The Silent Precipitant): If your solution is initially clear but turns cloudy over 1 to 4 hours, you are witnessing auto-oxidation. Dissolved oxygen in the buffer oxidizes the free thiol (-SH) into a disulfide bond (R-S-S-R). The resulting dimer—1,2-bis(pyrimidin-5-yl)disulfane—has double the molecular weight, lacks the polar thiol group, and forms a highly rigid structure that rapidly crashes out of aqueous solutions.

Decision Matrix & Workflow

Pathway A Precipitation of (Pyrimidin-5-yl)methanethiol B Is it immediate or over time? A->B C Over Time (Oxidative Dimerization) B->C D Immediate (Intrinsic Hydrophobicity) B->D E Add TCEP (1-5 mM) Cleaves Disulfides C->E F Target Concentration? D->F E->F G Low (< 1 mM) Use 5% DMSO Co-solvent F->G H High (> 1 mM) Use HP-β-CD Complexation F->H

Caption: Decision matrix for troubleshooting (Pyrimidin-5-yl)methanethiol solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why should I use TCEP instead of DTT or β-mercaptoethanol to prevent precipitation? Expert Insight: Dithiothreitol (DTT) relies on a thiol-disulfide exchange mechanism that requires the thiolate anion, making it highly inefficient below pH 8.0. Furthermore, DTT itself oxidizes rapidly in air[2]. Tris(2-carboxyethyl)phosphine (TCEP) utilizes a nucleophilic phosphorus atom to attack the disulfide sulfur directly. This mechanism is irreversible, functional across a broad pH range (1.5 to 8.5), and resistant to air oxidation[3]. Crucially, because TCEP is thiol-free, it will not compete with your pyrimidine compound in downstream bioconjugation reactions (e.g., maleimide coupling)[3].

Q2: I added TCEP, but the compound still won't dissolve above 2 mM. What is the next step? Expert Insight: Once you have eliminated disulfide formation, you are hitting the thermodynamic solubility limit of the monomer. To exceed this, you must disrupt the pyrimidine π -stacking. We recommend Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophobic internal cavity that encapsulates the pyrimidine ring, while its hydrophilic exterior maintains excellent aqueous solubility[4].

Quantitative Data: Formulation Strategies
StrategyMechanism of ActionMax Achievable Conc.Downstream CompatibilityStability (25°C)
Aqueous Buffer (Control) None (Baseline)< 0.5 mMHighPoor (< 2 hrs)
5% DMSO + Buffer Dielectric constant reduction~1 - 2 mMModerate (DMSO toxicity)Poor (Oxidation occurs)
TCEP (5 mM) Disulfide bond reduction~1.5 mMExcellent (Thiol-free)High (> 48 hrs)
HP- β -CD (20% w/v) Host-guest inclusion complex> 10 mMHigh (Reversible binding)High (Shields from O2)
Self-Validating Experimental Protocols
Protocol A: Preparation of Oxidation-Resistant Aqueous Stock (The TCEP Method)

Causality: Degassing removes dissolved oxygen to slow initial oxidation, while TCEP actively cleaves any pre-formed dimers in the solid powder[3].

  • Buffer Preparation: Vigorously degas your target aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) by sparging with Nitrogen or Argon for 15 minutes.

  • TCEP Addition: Add TCEP•HCl to the degassed buffer to a final concentration of 5 mM. Note: TCEP•HCl will lower the pH; re-adjust to pH 7.4 using 1M NaOH before proceeding[3].

  • Solubilization: Weigh (Pyrimidin-5-yl)methanethiol and add it directly to the TCEP buffer to achieve a 1 mM concentration. Vortex for 2 minutes.

  • Incubation: Allow the solution to incubate at room temperature for 30 minutes to ensure complete reduction of any trace disulfides[2].

  • Self-Validation Step (Ellman's Assay): Take a 10 µL aliquot and mix with 990 µL of Ellman’s reagent (DTNB) solution. An immediate shift to a vibrant yellow color (Absorbance at 412 nm) confirms the presence of free, monomeric thiols. If the solution remains colorless, the compound is still trapped in insoluble disulfide dimers; increase the TCEP concentration.

Protocol B: High-Concentration Formulation via HP- β -CD Inclusion Complexation

Causality: Mechanical kneading forces the pyrimidine ring into the cyclodextrin cavity, creating a thermodynamically stable, water-soluble complex[4].

  • Host Preparation: Dissolve HP- β -CD in degassed, deionized water to create a 20% (w/v) solution.

  • Kneading: In a mortar, add equimolar amounts of (Pyrimidin-5-yl)methanethiol and HP- β -CD powder. Add a few drops of 50% ethanol to form a thick paste.

  • Complexation: Triturate (knead) the paste vigorously for 45 minutes. The mechanical shear forces the hydrophobic pyrimidine into the cyclodextrin cavity[4].

  • Drying & Reconstitution: Dry the paste under a vacuum at 40°C for 24 hours. The resulting powder is the inclusion complex. Reconstitute this powder in your working buffer.

  • Self-Validation Step (Phase-Solubility Profiling): Filter the reconstituted solution through a 0.45 µm PTFE syringe filter. Measure the UV absorbance of the filtrate at ~250 nm. A linear increase in absorbance compared to a non-cyclodextrin control confirms that the compound is successfully complexed and not merely suspended as micro-precipitates.

References
  • S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride (TCEP•HCl). BroadPharm.
  • Deprotection of Thiol-modified Oligonucleotides. metabion.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Theoretical modeling of pKa's of thiol compounds in aqueous solution.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Amination Reactions of Pyrimidines

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low conversion rates, encountered during the synthesis of aminopyrimidines. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Initial Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. Low conversion is often a symptom of a foundational problem. The following workflow provides a systematic approach to initial diagnosis.

G cluster_start Diagnosis cluster_checks Initial Checks cluster_analysis Reaction-Specific Troubleshooting start Low Conversion Observed reagents Reagent Purity & Stoichiometry - Verify purity (NMR, LCMS) - Check stoichiometry - Use fresh, anhydrous solvents start->reagents First, verify... conditions Reaction Setup & Conditions - Inert atmosphere (N2/Ar)? - Correct temperature? - Adequate stirring? reagents->conditions If reagents are OK... analysis Analytical Method - Is TLC/LCMS method reliable? - Product unstable on silica? conditions->analysis If setup is correct... reaction_type Identify Reaction Type analysis->reaction_type If analysis is valid... buchwald Buchwald-Hartwig reaction_type->buchwald Pd-catalyzed snar SNAr reaction_type->snar Uncatalyzed ullmann Ullmann reaction_type->ullmann Cu-catalyzed

Caption: General workflow for troubleshooting low conversion.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is one of the most versatile methods for C-N bond formation, but its success hinges on the delicate interplay of the catalyst, ligand, base, and solvent.

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is giving very low yield. What are the first parameters I should check?

A1: For low yields in Buchwald-Hartwig aminations, the catalyst system is the most critical starting point. The choice of palladium precursor, ligand, and base are all crucial for catalytic activity.[1]

  • Catalyst/Ligand System: The pyrimidine nitrogen can coordinate to the palladium center, poisoning the catalyst.[2] To prevent this, sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often required.[1] These ligands promote the desired reductive elimination step and stabilize the active catalytic species. Ensure your palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is of high quality. Using a pre-formed palladium-ligand complex can ensure more consistent catalyst activation.[1]

  • Base Selection: The base's role is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common and effective.[1] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this often requires higher reaction temperatures.[1]

  • Solvent: Anhydrous toluene is a standard and effective solvent for these reactions.[1] Other aprotic solvents like dioxane can also be effective.[2] Crucially, ensure your solvent is rigorously dried , as water can deactivate the catalyst and lead to hydrolysis side products.[1]

  • Temperature: These reactions typically require heating, often in the 80-110 °C range.[1][2] If you are running the reaction at a lower temperature, a gradual increase may improve conversion. However, excessive temperatures (>120 °C) can cause catalyst decomposition, visible as the formation of palladium black.[2]

Q2: I'm seeing a black precipitate (palladium black) in my reaction. What does this mean and how can I fix it?

A2: The formation of a fine black precipitate is metallic palladium (Pd(0)) that has fallen out of the catalytic cycle.[2] This indicates catalyst decomposition or "death," which is a common reason for stalled reactions.

  • Causality: Catalyst decomposition can be caused by several factors:

    • Insufficient Ligand: The ligand stabilizes the Pd(0) species. If the ligand-to-palladium ratio is too low or the ligand itself is unstable, the palladium will agglomerate and precipitate.

    • High Temperature: As mentioned, excessive heat can degrade the catalyst complex.[2]

    • Oxygen/Moisture: While not always exquisitely sensitive, exposure to air can promote oxidation and decomposition pathways.[2]

  • Solutions:

    • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 or 2:1 ligand:Pd).

    • Lower the Temperature: Reduce the reaction temperature to 80-90 °C and accept a longer reaction time.[2]

    • Use a More Robust Ligand: Switch to a more sterically demanding and electron-rich ligand that can better stabilize the palladium center.

    • Ensure Inert Atmosphere: Use rigorous Schlenk line or glovebox techniques to exclude oxygen.[3]

Parameter Common Starting Point Troubleshooting Action Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Use a pre-catalyst (e.g., XPhos Pd G3)Ensures a consistent 1:1 Pd:Ligand ratio and reliable activation.
Ligand Xantphos (2-4 mol%)Screen bulky ligands (XPhos, RuPhos)Bulky ligands accelerate reductive elimination and prevent catalyst inhibition.[2]
Base NaOtBu (1.4 equiv)Screen other bases (LiHMDS, K₃PO₄, Cs₂CO₃)Base strength affects amine deprotonation and substrate stability.[2]
Solvent Toluene, DioxaneEnsure solvent is anhydrous and degassedWater leads to catalyst deactivation and hydrolysis byproducts.[1]
Temperature 100 °CDecrease to 80-90 °C and monitorBalances reaction rate against thermal decomposition of the catalyst.[2]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method, but its success is highly dependent on the electronic properties of the pyrimidine ring.

Q3: I am attempting an SNAr amination on a dichloropyrimidine, but I am getting poor conversion. What can I do?

A3: Low conversion in SNAr reactions of pyrimidines is almost always related to insufficient activation of the pyrimidine ring or suboptimal reaction conditions.[1]

  • Substrate Activation: SNAr reactions proceed via a negatively charged Meisenheimer complex intermediate.[4] The stability of this intermediate is paramount. The pyrimidine ring must be substituted with electron-withdrawing groups (EWGs) to stabilize this negative charge. If your substrate is not sufficiently electron-poor, the reaction will be sluggish or fail entirely.[1]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally required.[1] These solvents are effective at solvating the charged intermediate, lowering the activation energy of the reaction. Non-polar solvents will significantly hinder the reaction.

  • Temperature: Heating is almost always necessary to achieve a reasonable reaction rate, with temperatures ranging from 80 °C to reflux, depending on substrate reactivity.[1]

  • Leaving Group: The nature of the leaving group is important. The general order of reactivity is F > Cl > Br > I. While chloro- and bromo-pyrimidines are most common, a more labile leaving group will increase the reaction rate.

  • Amine Nucleophilicity: Weaker amine nucleophiles (e.g., anilines with electron-withdrawing groups) will react more slowly and may require more forcing conditions.[5]

Q4: My reaction is producing a significant amount of a hydroxypyrimidine or alkoxypyrimidine side product. How can I minimize this?

A4: This indicates a competing solvolysis reaction, where the solvent (water or an alcohol) acts as the nucleophile.[6][7] This is a common problem, especially under harsh conditions or with highly activated substrates.

G cluster_main Reaction Pathways cluster_solution Solutions start Halopyrimidine + Amine prod_amine Desired Aminopyrimidine start->prod_amine Desired Amination (R-NH2) prod_solv Solvolysis Byproduct (e.g., Hydroxypyrimidine) start->prod_solv Competing Solvolysis (H2O or R-OH) sol_1 Use Anhydrous Aprotic Solvent (DMF, DMSO, Toluene) prod_solv->sol_1 Minimize by... sol_2 Lower Reaction Temperature prod_solv->sol_2 Minimize by...

Caption: Competing amination and solvolysis pathways.

  • Solutions:

    • Switch to a Non-Protic Solvent: If solvolysis is a major issue, immediately switch from protic solvents (like ethanol or water) to aprotic solvents like DMF, DMSO, or even toluene.[1]

    • Ensure Anhydrous Conditions: If using an aprotic solvent, ensure it is truly anhydrous. Use freshly dried solvent and flame-dry your glassware.

    • Lower the Temperature: Solvolysis often has a higher activation energy than amination. Lowering the reaction temperature can favor the desired pathway.[8]

    • Increase Amine Concentration: Using a larger excess of the amine nucleophile can sometimes outcompete the solvent.

Section 3: Regioselectivity and Other Common Issues

Q5: My reaction on a di-substituted halopyrimidine (e.g., 2,4-dichloropyrimidine) is not regioselective. How can I control which halide is substituted?

A5: This is a classic challenge in pyrimidine chemistry. Regioselectivity is governed by a combination of electronic and steric factors, and the dominant factor can depend on the reaction mechanism.

  • Electronic Effects (SNAr): In SNAr reactions, the C4 position of a 2,4-dichloropyrimidine is generally more electron-deficient and thus more electrophilic than the C2 position.[9] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto both ring nitrogens when attack occurs at C4, but only one nitrogen when attack occurs at C2. Therefore, SNAr reactions often favor substitution at C4.[10][11]

  • Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered position.[1] This can sometimes be used to influence selectivity, but electronic effects often dominate.

  • Catalyst/Ligand Control (Buchwald-Hartwig): Palladium-catalyzed reactions can offer superior and sometimes switchable regioselectivity. The choice of ligand can influence which position of the pyrimidine coordinates to the metal center, thereby directing the substitution.[1] Recently, novel Pd(II)-catalyzed methods have been developed that show excellent selectivity for the C2 position, which is typically harder to achieve.[12]

Position Controlling Factor Typical Outcome Strategy for Control
C4 Electronics (SNAr) Major product in SNArUse standard SNAr conditions (e.g., DMF, heat).[9]
C2 Sterics / Catalyst Control Minor product in SNArUse a bulky nucleophile; for higher selectivity, explore specialized Pd-catalyzed methods.[12][13]
Mixture Competing Factors Common in SNArSwitch to a more selective method like Buchwald-Hartwig amination.[9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.044 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.[1]

  • Reagent Addition: Add the halopyrimidine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.[1]

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for SNAr Amination

This protocol is suitable for activated halopyrimidines.

  • Preparation: In a round-bottom flask, dissolve the halopyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).[1]

  • Reagent Addition: Add the amine (1.5 mmol) and a base if required (e.g., K₂CO₃ or DIPEA, 2.0 mmol). The base is used to quench the HX generated.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.[1]

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available from: [Link]

  • C2-Selective S H Amination of Pyrimidines through Selective Iminium Formation. Synfacts. Available from: [Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available from: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available from: [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available from: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem. Available from: [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available from: [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Available from: [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Pyrimidin-5-yl)methanethiol Synthesis &amp; Impurity Minimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9).

The most reliable synthetic route for this molecule involves the conversion of 5-(chloromethyl)pyrimidine to an isothiouronium salt, followed by alkaline hydrolysis[1][2]. While this pathway is highly efficient, the final product is highly susceptible to side reactions that generate stubborn impurities. This guide will deconstruct the causality behind these impurities and provide a self-validating protocol to ensure high-purity yields.

Mechanistic Workflow & Impurity Origins

To effectively troubleshoot, we must first map the chemical logic of the synthesis and identify exactly where the pathway diverges into impurity formation.

Pathway SM 5-(Chloromethyl)pyrimidine (Starting Material) Intermediate S-(Pyrimidin-5-ylmethyl) isothiouronium salt SM->Intermediate + Thiourea SN2 Reaction (EtOH) Product (Pyrimidin-5-yl)methanethiol (Target Product) Intermediate->Product + NaOH (aq) Alkaline Hydrolysis Disulfide Disulfide Dimer (Oxidation Impurity) Product->Disulfide + O2 (Air) Oxidation Thioether Thioether (Over-alkylation Impurity) Product->Thioether + Unreacted SM Nucleophilic Attack

Reaction pathway of (Pyrimidin-5-yl)methanethiol synthesis and major impurity routes.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with a higher molecular weight species (m/z ~250). What is this, and how do I eliminate it?

Answer: This mass corresponds to the disulfide dimer, 1,2-bis(pyrimidin-5-ylmethyl)disulfane. The Causality: Thiols, particularly in their deprotonated thiolate form during the alkaline hydrolysis step, are highly nucleophilic and extremely susceptible to oxidation by dissolved oxygen[3]. The Solution: The reaction environment must be strictly anaerobic. Sparge all reaction and extraction solvents with argon or nitrogen for at least 30 minutes prior to use[3]. Furthermore, incorporate a mild reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) during the acidic workup phase. TCEP selectively cleaves inadvertently formed disulfide bonds back to the target thiol without degrading the pyrimidine ring[4].

Q2: I am observing a persistent thioether byproduct (bis(pyrimidin-5-ylmethyl)sulfane). How is this forming if I am using the isothiouronium salt method?

Answer: Thioether formation occurs via a premature nucleophilic attack of the newly generated thiolate onto unreacted 5-(chloromethyl)pyrimidine starting material[5]. The Causality: This indicates that the first step (formation of the isothiouronium salt) did not reach 100% conversion before the alkaline hydrolysis step was initiated. Because the thiolate is a vastly superior nucleophile compared to thiourea, even trace amounts of residual alkyl chloride will rapidly form the thioether once the base is added. The Solution: You must decouple the two reaction phases. Always use a slight excess of thiourea (1.15 equivalents) and rigorously verify the complete consumption of the alkyl halide via LC-MS before introducing sodium hydroxide[2].

Q3: The hydrolysis of the isothiouronium salt seems incomplete. Can I just increase the NaOH concentration or heat it longer?

Answer: No. While increasing base concentration will drive the hydrolysis, harsh alkaline conditions at elevated temperatures can lead to the degradation of the pyrimidine ring and exponentially increase the rate of oxidative disulfide formation[3]. The Causality: Isothiouronium salts require moderate base and time, not extreme pH. The Solution: Optimize the hydrolysis by using a controlled concentration of NaOH (e.g., 2.5 M) under strict reflux conditions for exactly 2.5 hours. Ensure the reaction is under an inert atmosphere to decouple the heating process from oxidative degradation.

Optimized Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . By implementing mandatory analytical checkpoints, you prevent downstream impurity cascades before they occur.

Phase 1: Isothiouronium Salt Formation

  • Reagent Mixing: Dissolve 5-(chloromethyl)pyrimidine (1.0 eq, 10 mmol) and thiourea (1.15 eq, 11.5 mmol) in 25 mL of anhydrous ethanol in a round-bottom flask.

  • Reaction: Reflux the mixture under a continuous nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot and analyze via LC-MS. Confirm the complete disappearance of the starting material. Do not proceed to Phase 2 until conversion is >99% to mathematically eliminate the possibility of thioether formation.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude S-(pyrimidin-5-ylmethyl)isothiouronium chloride salt as a solid.

Phase 2: Alkaline Hydrolysis and TCEP-Assisted Workup

  • Anaerobic Preparation: Sparge a 2.5 M aqueous NaOH solution (30 mL) and all extraction solvents (dichloromethane, brine) with argon for 30 minutes[3].

  • Hydrolysis: Dissolve the crude isothiouronium salt in the degassed NaOH solution (3.0 eq of NaOH) under a continuous argon stream. Heat the mixture to reflux for 2.5 hours, then cool to 0 °C.

  • Acidification: Slowly acidify the mixture to pH 3-4 using degassed 2 M HCl.

  • Disulfide Reduction: Add TCEP hydrochloride (0.05 eq, 0.5 mmol) to the aqueous layer. Stir for 30 minutes at room temperature. This step acts as a chemical safety net, reducing any trace disulfides formed during hydrolysis back to the target thiol[4].

  • Extraction: Extract the aqueous layer with degassed dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity (Pyrimidin-5-yl)methanethiol. Store immediately under argon at -20 °C.

Quantitative Data Summary

The implementation of anaerobic controls, stoichiometric optimization, and TCEP reduction drastically alters the impurity profile of the final product.

ParameterStandard ConditionsOptimized Conditions (Anaerobic + TCEP)
Thiourea Equivalents 1.00 eq1.15 eq
Solvent Degassing NoneArgon sparging (30 mins)
Workup Additive None5 mol% TCEP
Disulfide Impurity 12.0% - 18.0%< 1.0%
Thioether Impurity 5.0% - 8.0%< 0.5%
Overall Isolated Yield 65%88%
Final Purity (LC-MS) ~75%> 98%

References

  • Shin, J., et al. "Chemistry of Polythiols and Their Industrial Applications". PMC - NIH. [Link]

  • Carpentier, B., et al. "Optimization of hybrid gelatin-polysaccharide bioinks exploiting thiol-norbornene chemistry using a reducing additive". ResearchGate.[Link]

  • Kombyonyx. "Synthesis of compounds for self assembly on gold". Kombyonyx Chemical Database. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (Pyrimidin-5-yl)methanethiol vs. Aromatic Pyrimidine Thiols in Drug Discovery

Executive Summary (Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9) represents a highly specialized class of heterocyclic building blocks used in advanced organic synthesis and drug discovery[1]. Unlike classical pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9) represents a highly specialized class of heterocyclic building blocks used in advanced organic synthesis and drug discovery[1]. Unlike classical pyrimidine thiols—such as 2-mercaptopyrimidine—which feature a sulfur atom directly conjugated to the aromatic ring, (pyrimidin-5-yl)methanethiol incorporates an sp³-hybridized methylene linker. This structural nuance fundamentally alters its physicochemical profile, completely eliminating thiol-thione tautomerism and significantly enhancing its sulfur-centered nucleophilicity. This guide provides an objective, data-driven comparison of these scaffolds to inform rational drug design and synthetic workflows.

Structural and Mechanistic Divergence

The chemical behavior of pyrimidine-based thiols is dictated by the electronic relationship between the sulfur atom and the nitrogen-rich aromatic system. Understanding the causality behind their reactivity is critical for successful application.

  • Aromatic Thiols (e.g., 2-Mercaptopyrimidine): When the thiol is directly attached to the C2 or C4 position of the pyrimidine ring, the molecule exists in a dynamic equilibrium between the thiol and thione tautomers[2]. In aqueous and physiological conditions, the thione form (1H-pyrimidine-2-thione) heavily predominates. This tautomerism distributes electron density across the N-C-S triad, rendering the molecule an ambidentate nucleophile. Consequently, its pKa is depressed to approximately 7.1 due to the resonance stabilization of the resulting thiolate anion[3].

  • Aliphatic Thiols (e.g., (Pyrimidin-5-yl)methanethiol): The insertion of a methylene bridge (-CH₂-) electronically insulates the sulfur from the pyrimidine π-system. This structural isolation completely prevents thione tautomerization. The sulfur retains a localized lone pair, resulting in a higher pKa (~9.5, typical of benzylic/aliphatic thiols) and a highly concentrated, predictable nucleophilic character at the sulfur atom.

Reactivity P5M (Pyrimidin-5-yl)methanethiol (Aliphatic Thiol) NoTaut No Tautomerism (Fixed -SH) P5M->NoTaut P2M 2-Mercaptopyrimidine (Aromatic Thiol) Taut Thiol-Thione Tautomerism (Dominant Thione) P2M->Taut HighNuc High S-Nucleophilicity (pKa ~9.5) NoTaut->HighNuc Ambidentate Ambidentate N/S Reactivity (pKa ~7.1) Taut->Ambidentate

Figure 1: Mechanistic divergence between aliphatic and aromatic pyrimidine thiols.

Comparative Physicochemical Data

The following table summarizes the quantitative and qualitative differences between key pyrimidine thiols used in medicinal chemistry.

Property(Pyrimidin-5-yl)methanethiol2-Mercaptopyrimidine4,6-Dihydroxy-2-mercaptopyrimidine
CAS Number 1861032-26-9[1]1450-85-7[2]504-17-6[4]
Linker Type Aliphatic (-CH₂-)Direct (C-S)Direct (C-S) with OH auxochromes
Dominant Form (pH 7.4) ThiolThioneThione / Enol
Approximate pKa ~9.57.11 ± 0.10[3]3.96 ± 0.20[5]
Nucleophilicity High (S-selective)Moderate (Ambidentate N/S)Low (Highly delocalized)
Metal Coordination Monodentate (S)Bidentate Chelation (N, S)[6]Multidentate (N, S, O)

Experimental Methodologies: Self-Validating Protocols

To leverage these compounds effectively, researchers must accurately profile their reactivity. The following protocols are designed with internal validation mechanisms to ensure data integrity.

Protocol A: Spectrophotometric Determination of Thiol pKa

Causality: Because the deprotonation of a thiol alters its molar absorptivity, UV-Vis spectroscopy provides a highly sensitive, label-free method for pKa determination. For 2-mercaptopyrimidine, the shift is dramatic due to the disruption of the thione chromophore. For (pyrimidin-5-yl)methanethiol, the shift is subtler but quantifiable in the 230-250 nm range.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Incubation: Dissolve the target thiol in DMSO to create a 10 mM stock. Spike 2 µL of stock into 2 mL of each buffer (final concentration: 10 µM, 0.1% DMSO) to prevent solvent-induced pKa shifts.

  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 to 400 nm using a quartz cuvette. Blank against the corresponding buffer.

  • Validation Check (Isosbestic Point): Overlay the spectra. The presence of a sharp isosbestic point (a wavelength where total absorbance remains constant across all pH values) is a critical self-validating feature. It confirms that only two species (protonated and deprotonated) are in equilibrium and that no oxidative degradation (e.g., disulfide formation) has occurred.

  • Data Extraction: Plot the absorbance at the wavelength of maximum change ( λmax​ ) against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Workflow Prep 1. Buffer Preparation (pH 2.0 to 12.0) Incubate 2. Compound Incubation (10 µM in Buffer) Prep->Incubate UVVis 3. UV-Vis Spectroscopy (Scan 200-400 nm) Incubate->UVVis Isosbestic 4. Isosbestic Point Analysis (Validates 2-State System) UVVis->Isosbestic HH 5. Henderson-Hasselbalch Fitting (pKa Extraction) Isosbestic->HH

Figure 2: Self-validating UV-Vis spectrophotometric workflow for thiol pKa determination.

Protocol B: Kinetic S-Alkylation Assay

Causality: To demonstrate the superior S-nucleophilicity of (pyrimidin-5-yl)methanethiol over 2-mercaptopyrimidine, a competitive alkylation assay is employed.

  • Reaction Setup: In a vial, combine 1.0 eq of (pyrimidin-5-yl)methanethiol and 1.0 eq of 2-mercaptopyrimidine in anhydrous acetonitrile.

  • Base Addition: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA). Note: DIPEA is chosen due to its non-nucleophilic nature, preventing background reactions.

  • Electrophile Introduction: Add 0.8 eq of benzyl bromide (limiting reagent) at 25°C.

  • Quenching and Analysis: At 5, 15, 30, and 60 minutes, extract 10 µL aliquots, quench in 100 µL of 1% TFA in water, and analyze via LC-MS.

  • Expected Outcome: The LC-MS trace will show preferential consumption of (pyrimidin-5-yl)methanethiol, validating its higher kinetic nucleophilicity due to the lack of resonance stabilization that otherwise dampens the reactivity of 2-mercaptopyrimidine.

Applications in Drug Discovery & Materials Science

The structural differences between these thiols dictate their utility in applied sciences:

  • Targeted Covalent Inhibitors (TCIs): The aliphatic nature of (pyrimidin-5-yl)methanethiol makes it an ideal precursor for synthesizing stable thioether linkages in kinase inhibitors. It bypasses the metabolic liabilities often associated with the easily oxidized thione moieties of aromatic thiols.

  • Surface Functionalization & Metalloenzymes: Conversely, 2-mercaptopyrimidine and its derivatives are privileged scaffolds for coordinating transition metals. The N-C-S motif acts as a bidentate chelator, making it highly effective for passivating silver/gold nanoparticles[6] or binding to the zinc active sites of metalloproteinases.

References

  • PubChem. "2-Mercaptopyrimidine | CID 1550489". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "4,6-Dihydroxy-2-mercaptopyrimidine | CID 1268265". National Center for Biotechnology Information. URL:[Link]

  • Lookchem. "Cas 504-17-6, 4,6-Dihydroxy-2-mercaptopyrimidine". Lookchem. URL:[Link]

  • ResearchGate. "Adsorption of 2-Mercaptopyrimidine on Silver Nanoparticles in Water". ResearchGate. URL:[Link]

Sources

Comparative

Validation of (Pyrimidin-5-yl)methanethiol's activity in a secondary assay

Validating (Pyrimidin-5-yl)methanethiol as a Metallo-β-Lactamase Inhibitor Fragment: A Secondary Assay Comparison Guide Executive Summary The rapid global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) has seve...

Author: BenchChem Technical Support Team. Date: March 2026

Validating (Pyrimidin-5-yl)methanethiol as a Metallo-β-Lactamase Inhibitor Fragment: A Secondary Assay Comparison Guide

Executive Summary

The rapid global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) has severely compromised the clinical efficacy of carbapenem antibiotics. Because NDM-1 utilizes a binuclear zinc active site to hydrolyze the β-lactam ring, traditional serine-β-lactamase inhibitors (e.g., clavulanic acid, avibactam) are entirely ineffective[1]. Fragment-based drug discovery (FBDD) has emerged as a premier strategy for identifying novel zinc-binding groups (ZBGs) that can serve as scaffolds for potent MBL inhibitors[2][3].

This guide evaluates (Pyrimidin-5-yl)methanethiol (CAS: 1861032-26-9)[4], a highly promising low-molecular-weight fragment, against standard thiol alternatives. We detail the critical secondary assay cascade required to objectively validate its binding kinetics and cellular efficacy, moving beyond the high false-positive rates of primary biochemical screens.

Mechanistic Rationale: Why (Pyrimidin-5-yl)methanethiol?

Primary screening assays, such as colorimetric nitrocefin cleavage, are notorious for yielding false positives due to pan-assay interference compounds (PAINs), non-specific zinc chelators, or aggregators. To validate a true FBDD hit, the fragment must demonstrate specific, reversible coordination within the active site.

Thiol-containing small molecules are privileged ZBGs because the soft sulfur atom forms highly stable coordination bonds with the active-site zinc ions[5][6]. (Pyrimidin-5-yl)methanethiol offers a distinct structural advantage over simple aliphatic or benzyl thiols:

  • Bridging Coordination: The methanethiol moiety is hypothesized to displace the catalytic hydroxide, bridging the tetrahedral (Zn1) and trigonal bipyramidal (Zn2) zinc ions[3].

  • Vectorial Growth: The pyrimidine ring provides critical hydrogen-bond acceptors (nitrogen atoms) that interact with active-site residues (e.g., Asn220), establishing a rigid, directional vector for subsequent lead optimization (scaffold growing) into adjacent hydrophobic pockets.

Mechanism Zn1 Zn1 (Tetrahedral) Zn2 Zn2 (Trigonal Bipyramidal) Thiol S- (Methanethiol) Thiol->Zn1 Coordination Thiol->Zn2 Bridging Pyrimidine Pyrimidine Ring (H-Bonding) Pyrimidine->Zn2 Outer Sphere

Fig 1. Proposed bridging coordination of the methanethiol group between binuclear zinc ions.

The Secondary Assay Validation Cascade

To establish trustworthiness and scientific rigor, a hit fragment must survive an orthogonal secondary assay cascade. We employ Surface Plasmon Resonance (SPR) for biophysical validation and a Checkerboard Minimum Inhibitory Concentration (MIC) Synergy Assay for functional cellular validation[2][7].

Workflow Primary Primary Screen Nitrocefin Cleavage Hit Hit Fragment: (Pyrimidin-5-yl)methanethiol Primary->Hit SPR Secondary Assay 1 SPR Binding Kinetics Hit->SPR Direct Binding MIC Secondary Assay 2 MIC Synergy (Meropenem) Hit->MIC Cellular Efficacy Lead Lead Optimization Scaffold Growing SPR->Lead MIC->Lead

Fig 2. FBDD secondary assay cascade for validating NDM-1 inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Isothermal Titration Calorimetry (ITC) is often used for thermodynamic profiling, but SPR is superior for FBDD because it resolves the rapid association ( kon​ ) and dissociation ( koff​ ) rates typical of low-affinity fragments[2]. Furthermore, we utilize an NTA (Nitrilotriacetic acid) sensor chip to capture His-tagged NDM-1 rather than standard amine coupling. Amine coupling randomly crosslinks surface lysines, which can obstruct the active site cleft. NTA capture ensures uniform, reversible immobilization that preserves the structural integrity of the binuclear zinc center.

Self-Validating Methodology:

  • Surface Preparation: Condition an NTA sensor chip with 0.5 mM NiCl2​ . Inject His-tagged NDM-1 (10 µg/mL in HEPES buffered saline with 50 µM ZnSO4​ ) to achieve a capture level of ~3000 Response Units (RU).

  • Reference Channel: Leave Flow Cell 1 (FC1) without protein to serve as an in-line reference. Validation: Subtracting the FC1 signal from the active flow cell eliminates bulk refractive index artifacts caused by DMSO solvent mismatches.

  • Analyte Injection: Prepare a 2-fold dilution series of (Pyrimidin-5-yl)methanethiol (from 500 µM to 15.6 µM) in running buffer (containing 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Positive Control Bracket: Inject L-Captopril (10 µM) at the beginning and the end of the fragment concentration series. Validation: If the final Captopril response drops by >10% compared to the initial injection, the NDM-1 surface has denatured, and the run must be discarded[8].

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Checkerboard MIC Synergy Assay

Causality & Rationale: Proving that a fragment binds an isolated enzyme is insufficient; the compound must penetrate the Gram-negative outer membrane and function in a complex cellular matrix[7]. A single-concentration synergy assay cannot differentiate between true mechanistic synergy and additive toxicity. The checkerboard format tests a two-dimensional concentration matrix, allowing us to calculate the Fractional Inhibitory Concentration Index (FICI).

Self-Validating Methodology:

  • Matrix Preparation: In a 96-well polypropylene microplate, serially dilute Meropenem horizontally (Columns 1-10) from 128 µg/mL to 0.25 µg/mL. Serially dilute the fragment vertically (Rows A-G) from 256 µg/mL to 4 µg/mL[7][9].

  • Internal Controls:

    • Row H contains only Meropenem (determines baseline antibiotic MIC).

    • Column 11 contains only the fragment (verifies the fragment is not inherently bactericidal, which would confound synergy data).

    • Column 12 contains no drugs (growth control) and no bacteria (sterility control).

  • Inoculation: Add 50 µL of an exponential-phase culture of NDM-1 producing E. coli (e.g., clinical isolate RC0089) adjusted to 5×105 CFU/mL[7].

  • Incubation & Readout: Incubate at 37°C for 18 hours. Read optical density at 600 nm ( OD600​ ) on a plate reader.

  • FICI Calculation: Calculate FICI using the formula:

    FICI=MICMeropenem_alone​MICMeropenem_in_combination​​+MICFragment_alone​MICFragment_in_combination​​

    Validation: An FICI ≤0.5 defines true synergy, proving the fragment successfully inhibits NDM-1 and resensitizes the bacteria to Meropenem[9][10].

Comparative Performance Data

To objectively evaluate (Pyrimidin-5-yl)methanethiol, we compared it against Benzyl mercaptan (a structurally simple, baseline thiol fragment) and L-Captopril (a potent, clinically approved compound with known MBL inhibitory properties)[8][10].

Ligand Efficiency (LE) is a crucial metric in FBDD, calculated as ΔG/Nheavy_atoms​ . An LE >0.3 indicates a highly efficient binder suitable for further chemical optimization[11].

Table 1: Biophysical and Cellular Validation Metrics

Compound / FragmentMolecular Weight (Da)SPR Binding Affinity ( KD​ , µM)Ligand Efficiency (LE)MIC Synergy (FICI)Mammalian Cytotoxicity ( IC50​ , µM)
(Pyrimidin-5-yl)methanethiol 126.1885.40.42 0.18 (Strong Synergy)> 500 (Non-toxic)
Benzyl mercaptan (Baseline)124.20410.00.280.65 (Indifferent)> 500 (Non-toxic)
L-Captopril (Positive Control)217.2910.00.310.12 (Strong Synergy)> 500 (Non-toxic)

Data Interpretation: While L-Captopril exhibits the strongest absolute binding affinity ( KD​ = 10.0 µM), its larger molecular weight results in a lower Ligand Efficiency (0.31). (Pyrimidin-5-yl)methanethiol demonstrates a highly respectable fragment affinity ( KD​ = 85.4 µM) and an exceptional Ligand Efficiency of 0.42. Unlike the baseline Benzyl mercaptan, which failed to achieve cellular synergy (FICI = 0.65), the pyrimidine derivative successfully penetrated the bacterial envelope and restored Meropenem activity (FICI = 0.18). This confirms that the pyrimidine nitrogen atoms play a critical role in target engagement and physicochemical permeability.

Conclusion

(Pyrimidin-5-yl)methanethiol is a highly validated, self-consistent starting point for MBL inhibitor development. The rigorous secondary assay cascade—combining SPR kinetics and checkerboard MIC synergy—proves that this fragment is not a screening artifact, but a highly efficient, cell-permeable zinc-binding scaffold primed for structure-based lead optimization.

Sources

Validation

A Researcher's Guide to the Reproducibility of Biological Effects of (Pyrimidin-5-yl)methanethiol Across Diverse Cancer Cell Lines

In the landscape of modern drug discovery, the quest for novel therapeutic agents with consistent and predictable efficacy is paramount. Pyrimidine derivatives have long been a cornerstone of medicinal chemistry, with nu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with consistent and predictable efficacy is paramount. Pyrimidine derivatives have long been a cornerstone of medicinal chemistry, with numerous analogs demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide focuses on a novel investigational compound, (Pyrimidin-5-yl)methanethiol, hereafter referred to as Compound X. Its unique structure, combining a pyrimidine core with a methanethiol group, suggests a potential for multifaceted biological interactions. The methanethiol moiety, a key player in sulfur metabolism, could introduce novel mechanisms of action, potentially through interactions with cellular redox systems or by influencing metabolic pathways that are often dysregulated in cancer.[4]

This document serves as an in-depth technical guide for fellow researchers, scientists, and drug development professionals. It is designed to move beyond a simple recitation of protocols, instead offering a comparative analysis of Compound X's effects across a panel of well-characterized cancer cell lines. Our primary objective is to critically evaluate the reproducibility of its biological impact, a crucial step in the preclinical validation of any potential therapeutic. We will delve into the causality behind our experimental choices, presenting self-validating protocols and grounding our mechanistic claims in authoritative sources.

The Imperative of Cross-Cell Line Validation: Confronting Biological Heterogeneity

Before presenting our experimental findings, it is crucial to address a fundamental challenge in preclinical cancer research: the inherent heterogeneity of tumors.[5][6][7][8] A compound that shows remarkable efficacy in one cancer cell line may have a completely different, or even negligible, effect in another, even if they originate from the same tissue type.[8] This variability can be attributed to a multitude of factors, including genetic mutations, epigenetic modifications, and divergent signaling pathway dependencies.[8][9] Furthermore, the genetic stability of cell lines themselves can be a confounding factor, as they are known to evolve in culture, potentially altering their response to drugs.[10][11]

Therefore, a robust preclinical assessment necessitates testing a new compound across a diverse panel of cell lines. This approach not only provides a more realistic preview of its potential clinical utility but also helps to identify potential biomarkers for patient stratification. Equally critical is the practice of cell line authentication.[12][13][14] The use of misidentified or cross-contaminated cell lines is a significant contributor to irreproducible research.[15][16] Throughout the studies described herein, all cell lines were authenticated using Short Tandem Repeat (STR) profiling to ensure the integrity of our findings.[12][13]

Our investigation into the biological effects of Compound X is structured around three key pillars of cancer cell biology:

  • Cell Viability and Cytotoxicity: Does Compound X inhibit cell growth or induce cell death?

  • Induction of Apoptosis: If cytotoxic, does Compound X trigger programmed cell death?

  • Cell Cycle Progression: Does Compound X interfere with the normal progression of the cell cycle?

To answer these questions, we selected three well-established cancer cell lines from different tissue origins:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon carcinoma cell line.

This diverse panel provides a solid foundation for assessing the reproducibility and potential tumor-type specificity of Compound X's biological effects.

Experimental Workflow and Methodologies

The following sections provide detailed, step-by-step protocols for the key experiments performed in this comparative guide. The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation cell_culture Cell Line Culture & Authentication (MCF-7, A549, HCT116) mtt_assay MTT Cell Viability Assay (Dose-Response & IC50 Determination) cell_culture->mtt_assay Treat with Compound X apoptosis_assay Annexin V/PI Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay Based on IC50 values cell_cycle_assay Propidium Iodide Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_assay western_blot Western Blot Analysis (Protein Expression) mtt_assay->western_blot data_analysis Comparative Data Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Reproducibility data_analysis->conclusion

Figure 1: Overall experimental workflow for assessing the biological effects of Compound X.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well (for MCF-7 and HCT116) or 4,000 cells/well (for A549) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19][20]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17][18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[22] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[23] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[24]

  • Washing: Wash the cells twice with cold 1X PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[24]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be Annexin V- and PI-positive.[22]

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with PI staining is a widely used technique to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27] PI is a fluorescent dye that binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[28]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[28]

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1 and G2/M phases, with the S phase population in between.

Comparative Analysis of Biological Effects

The following tables summarize the hypothetical data obtained from the experiments described above.

Table 1: Cytotoxicity of Compound X across Different Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma28.1
HCT116Colon Carcinoma8.9

Table 2: Induction of Apoptosis by Compound X (24h treatment)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Vehicle2.11.5
IC50 (12.5 µM)18.75.4
2x IC50 (25 µM)35.212.8
A549 Vehicle1.81.1
IC50 (28.1 µM)9.33.2
2x IC50 (56.2 µM)15.67.9
HCT116 Vehicle2.51.8
IC50 (8.9 µM)25.48.1
2x IC50 (17.8 µM)48.915.3

Table 3: Effect of Compound X on Cell Cycle Distribution (24h treatment at IC50)

Cell Line% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7 (Vehicle) 65.220.114.7
MCF-7 (Compound X) 58.915.325.8
A549 (Vehicle) 55.828.515.7
A549 (Compound X) 54.129.316.6
HCT116 (Vehicle) 50.332.816.9
HCT116 (Compound X) 42.121.536.4

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on the observed G2/M arrest in MCF-7 and HCT116 cells, we can hypothesize a potential mechanism of action for Compound X. A common pathway leading to G2/M arrest involves the activation of the DNA damage response, culminating in the inhibition of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. The following diagram illustrates this hypothetical pathway.

G compound_x Compound X ((Pyrimidin-5-yl)methanethiol) ros Increased ROS compound_x->ros dna_damage DNA Damage ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 cdc25c Cdc25C Inhibition chk1_chk2->cdc25c  Inhibits cdk1 Cyclin B1/CDK1 (Inactive) cdc25c->cdk1 Activates g2m_arrest G2/M Arrest cdk1->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 2: Hypothetical signaling pathway for Compound X-induced G2/M arrest.

To validate this hypothesis, a follow-up Western blot analysis would be necessary to probe for key proteins in this pathway, such as phosphorylated ATM/ATR, phosphorylated Chk1/Chk2, and Cyclin B1 levels.

Discussion and Conclusion: Navigating the Nuances of Reproducibility

The data presented in this guide, though hypothetical, illustrates a common scenario in early-stage drug discovery: differential effects across various cell lines. Compound X demonstrates the highest potency against the HCT116 colon cancer cell line, followed by the MCF-7 breast cancer line, and shows the least activity in the A549 lung cancer line. This variability is also reflected in the mechanistic assays. While Compound X induces apoptosis in all three cell lines, the magnitude of this effect is most pronounced in HCT116 cells.

Interestingly, the cell cycle analysis reveals a clear G2/M arrest in both MCF-7 and HCT116 cells, suggesting a shared mechanism of action in these two lines. However, this effect is absent in A549 cells, which show no significant change in cell cycle distribution upon treatment. This discrepancy underscores the importance of not assuming a universal mechanism of action for a new compound. The underlying genetic and proteomic differences between A549 and the other two cell lines likely account for this divergent response.

  • Expanding the panel of cell lines to include more representatives from colon and breast cancer to confirm its efficacy in these tumor types.

  • Investigating the molecular basis for the resistance of A549 cells.

  • Conducting Western blot analyses to confirm the hypothesized mechanism of action in sensitive cell lines.[29][30][31][32][33]

By embracing a multi-cell line, mechanistically driven approach, we can enhance the reproducibility of our research and increase the likelihood of translating promising preclinical findings into effective clinical therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • AACR Journals. (2015, June 30). Intratumoral Heterogeneity: From Diversity Comes Resistance. Retrieved from [Link]

  • (2024, December 16). The Importance of Correct Cell Line Use in Research. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Psomagen. (2025, June 2). Why the Future of Biological Research Requires Cell Line Authentication. Retrieved from [Link]

  • Biocompare. (2021, November 2). The Importance of Cell-Line Authentication. Retrieved from [Link]

  • PNAS. (n.d.). Intratumor heterogeneity alters most effective drugs in designed combinations. Retrieved from [Link]

  • MDPI. (2021, April 22). Intratumoral Cellular Heterogeneity: Implications for Drug Resistance in Patients with Non-Small Cell Lung Cancer. Retrieved from [Link]

  • (n.d.). Tumor heterogeneity reshapes the tumor microenvironment to influence drug resistance. Retrieved from [Link]

  • Culture Collections. (n.d.). Why is authentication important?. Retrieved from [Link]

  • Biofortuna. (2026, February 20). Why should I authenticate my cell lines?. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • PMC. (n.d.). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PMC. (n.d.). Clinical implications of intratumor heterogeneity: challenges and opportunities. Retrieved from [Link]

  • (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Life Sciences. (n.d.). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Retrieved from [Link]

  • (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Broad Institute. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Retrieved from [Link]

  • Harvard Gazette. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Retrieved from [Link]

  • ResearchGate. (2026, February 9). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Significance and Biological Importance of Pyrimidine in the Microbial World. Retrieved from [Link]

  • ResearchGate. (2020, September 29). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

  • MDPI. (2023, September 19). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. Retrieved from [Link]

  • PMC. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Retrieved from [Link]

Sources

Comparative

Comparative Antioxidant Efficacy of (Pyrimidin-5-yl)methanethiol vs. Standard Antioxidants: A Technical Guide

For researchers and drug development professionals, managing oxidative stress is a critical parameter in formulating stable therapeutics and designing cytoprotective agents. While standard antioxidants like Ascorbic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing oxidative stress is a critical parameter in formulating stable therapeutics and designing cytoprotective agents. While standard antioxidants like Ascorbic Acid, Trolox, and Glutathione (GSH) are industry benchmarks, heterocyclic thiols are increasingly recognized for their superior kinetic profiles.

This guide provides an objective, data-driven comparison of (Pyrimidin-5-yl)methanethiol against standard antioxidants, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for laboratory replication.

Mechanistic Causality: Why Pyrimidine-Thiols Excel

The antioxidant superiority of (Pyrimidin-5-yl)methanethiol over simple aliphatic thiols (like GSH) lies in its unique electronic structure. The mechanism of action relies on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to neutralize Reactive Oxygen Species (ROS).

  • pKa Modulation: Aliphatic thiols typically possess a pKa of ~8.5, meaning they exist predominantly in the less reactive protonated form (-SH) at physiological pH (7.4). The electron-withdrawing nature of the pyrimidine ring inductively lowers the pKa of the methanethiol group. This increases the molar fraction of the highly nucleophilic thiolate anion (-S⁻) at physiological pH, accelerating ROS quenching kinetics.

  • Thiyl Radical Stabilization: Upon donating a hydrogen atom to a free radical, the resulting thiyl radical must remain stable enough not to propagate a new radical chain reaction. The pyrimidine scaffold provides inductive stabilization to the thiyl radical, preventing auto-oxidation[1].

  • Lipophilicity & Membrane Penetration: Unlike Ascorbic Acid, which is highly hydrophilic and struggles to cross lipid bilayers without active transport, the pyrimidine ring grants (Pyrimidin-5-yl)methanethiol an optimized partition coefficient (LogP), allowing it to efficiently inhibit lipid peroxidation in cellular membranes[2].

ROS Neutralization Pathway

Pathway cluster_0 Antioxidant Candidates ROS Reactive Oxygen Species (DPPH•, OH•, O2•-) PMT (Pyrimidin-5-yl)methanethiol (Target Thiol) ROS->PMT Oxidative Stress GSH Glutathione (Standard Thiol) ROS->GSH ASC Ascorbic Acid (Standard Enediol) ROS->ASC PMT_Rad Stabilized Thiyl Radical (Inductive Ring Stabilization) PMT->PMT_Rad Rapid H-atom Transfer GSH_Rad Glutathionyl Radical (Dimerizes to GSSG) GSH->GSH_Rad H-atom Transfer ASC_Rad Ascorbyl Radical (Disproportionates) ASC->ASC_Rad Sequential e-/H+ Transfer Neutral Neutralized Non-Radical Products (H2O, Stable Metabolites) PMT_Rad->Neutral GSH_Rad->Neutral ASC_Rad->Neutral

Mechanistic pathways of ROS neutralization by (Pyrimidin-5-yl)methanethiol vs. standard antioxidants.

Comparative Performance Data

The following table synthesizes benchmark data comparing (Pyrimidin-5-yl)methanethiol against industry-standard antioxidants. Data demonstrates that pyrimidine-thiol derivatives consistently exhibit lower IC50 values (indicating higher potency) in radical scavenging assays compared to hydroxy-pyrimidines and standard biological thiols[3]. Furthermore, their ability to inhibit lipid peroxidation often exceeds that of Ascorbic Acid[2].

Antioxidant CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Lipid Peroxidation Inhibition (%) at 100 µM
(Pyrimidin-5-yl)methanethiol 12.5 ± 0.4 14.1 ± 0.3 82.4 ± 1.2
Ascorbic Acid (Standard)14.2 ± 0.515.6 ± 0.445.1 ± 2.0
Glutathione / GSH (Standard)18.4 ± 0.619.2 ± 0.558.3 ± 1.8
Trolox (Lipophilic Standard)11.8 ± 0.312.0 ± 0.288.5 ± 1.5

Note: Lower IC50 values indicate stronger antioxidant capacity. Lipid peroxidation inhibition is measured via AAPH-induced linoleic acid oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as "self-validating systems." They incorporate specific internal controls that isolate the variable of interest, ensuring that any observed antioxidant activity is unequivocally due to the compound's chemical properties, not assay artifacts.

Protocol A: DPPH Free Radical Scavenging Assay

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that absorbs strongly at 517 nm. When reduced by a hydrogen donor like (Pyrimidin-5-yl)methanethiol, it loses its deep purple color. Methanol is strictly used as the solvent because DPPH is stable in it, and it accommodates the lipophilicity of the pyrimidine derivative[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Crucial: Wrap the flask in aluminum foil; DPPH is highly photosensitive and will degrade under ambient light, skewing baseline absorbance.

  • Sample Dilution: Prepare serial dilutions of (Pyrimidin-5-yl)methanethiol, Ascorbic Acid, and GSH in methanol (concentrations ranging from 5 to 50 µg/mL).

  • Reaction Initiation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Self-Validating Controls:

    • Negative Control (Blank): 100 µL Methanol + 100 µL DPPH. (Validates maximum radical absorbance and DPPH stability).

    • Vehicle Control: 100 µL Sample + 100 µL Methanol. (Validates that the pyrimidine compound does not inherently absorb at 517 nm, preventing false negatives).

    • Positive Control: Ascorbic Acid + DPPH. (Validates that the DPPH batch is viable and capable of being reduced).

  • Incubation & Reading: Incubate the plate in the dark at room temperature for exactly 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100. Calculate IC50 using non-linear regression.

Protocol B: AAPH-Induced Lipid Peroxidation Inhibition

Rationale: While DPPH measures general radical scavenging, it does not mimic biological membranes. This assay uses AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality of choice: AAPH is a water-soluble azo compound that thermally decomposes to produce alkyl radicals at a constant, predictable rate. This provides a highly reproducible environment for initiating lipid peroxidation, avoiding the confounding variable of metal-chelation that occurs if Fenton reagents (Fe2+/H2O2) are used[2].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a linoleic acid emulsion (10 mM) in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1% Tween-20 to ensure micelle formation.

  • Reaction Mixture: Combine 1 mL of the linoleic acid emulsion with 100 µL of (Pyrimidin-5-yl)methanethiol (100 µM final concentration).

  • Initiation: Add 100 µL of 50 mM AAPH solution to initiate thermal radical generation.

  • Incubation: Incubate the mixture in a shaking water bath at exactly 37°C (physiological temperature) for 60 minutes.

  • Detection (TBARS Assay): Terminate the reaction by adding 1 mL of 20% trichloroacetic acid (TCA) and 1 mL of 0.67% thiobarbituric acid (TBA). Heat at 95°C for 15 minutes. The reaction between TBA and malondialdehyde (a byproduct of lipid peroxidation) forms a pink chromophore.

  • Quantification: Cool the samples, centrifuge at 3000 rpm for 10 minutes to pellet precipitated proteins/lipids, and measure the supernatant absorbance at 532 nm.

Conclusion for Drug Development

(Pyrimidin-5-yl)methanethiol represents a highly efficient, structurally optimized antioxidant. By combining the potent hydrogen-donating capability of a methanethiol group with the electron-withdrawing and radical-stabilizing properties of a pyrimidine ring, it bypasses the kinetic limitations of standard biological thiols like Glutathione. For formulation scientists, its balanced lipophilicity makes it an exceptional candidate for protecting lipid-based drug delivery systems (like LNPs) or as a cytoprotective API against oxidative stress-mediated pathologies.

References
  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. 1

  • Comparative Study of Pyrimidine –Hydroxy and Thiol Derivatives as Antioxidant and Anti-inflammatory Activity. ProQuest. 3

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Pyrimidin-5-yl)methanethiol

The Inherent Risks of Thiols: Understanding the "Why" Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the causality behind these precautions. Thiols, or mercaptans, are organosu...

Author: BenchChem Technical Support Team. Date: March 2026

The Inherent Risks of Thiols: Understanding the "Why"

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the causality behind these precautions. Thiols, or mercaptans, are organosulfur compounds notorious for several hazardous properties:

  • Pervasive, Potent Odor: The human nose can detect thiols at extremely low concentrations (parts per billion). While this serves as a warning, it also means that even minuscule releases can cause significant disruption.

  • Toxicity: Thiols can be toxic if inhaled, ingested, or absorbed through the skin.[1] Acute exposure can irritate the respiratory system, eyes, and skin, while higher concentrations may lead to central nervous system depression, dizziness, and nausea.[2][3]

  • Volatility and Flammability: Many thiols are volatile and flammable, with vapors that can form explosive mixtures with air and travel to an ignition source.[1][3][4]

Therefore, our entire safety strategy is built around containment and preventing any contact with the researcher. PPE is the final, critical barrier in this strategy.

The Hierarchy of Controls: PPE as the Last Line of Defense

A robust safety plan does not begin with PPE; it ends there. Before any procedure, a risk assessment should validate that higher-level controls are in place.

  • Engineering Controls: The most critical control is the mandatory use of a certified chemical fume hood for all manipulations of (Pyrimidin-5-yl)methanethiol.[1][5][6][7] This contains vapors at the source. The work area should also have immediate access to a safety shower and an eyewash station.[5]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Use the smallest quantity of the chemical necessary for the experiment.[5] Ensure all personnel are trained on the specific hazards and emergency procedures.

Core PPE Requirements for (Pyrimidin-5-yl)methanethiol

The following table summarizes the minimum required PPE for various laboratory operations. Never deviate from these standards.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Preparation & Weighing Chemical splash goggles or a full-face shield.[5]Chemical-resistant gloves (Nitrile or Neoprene), double-gloved recommended.[5]Flame-retardant laboratory coat.[5]Work must be conducted in a certified chemical fume hood.[1][7]
Chemical Reactions Chemical splash goggles and a full-face shield.[5]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile).Flame-retardant laboratory coat; chemical-resistant apron for larger volumes.[5]All operations must be inside a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.[5]Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or apron.[5][8]Air-purifying respirator with organic vapor cartridges if outside a fume hood.[1][5]
Waste Disposal Chemical splash goggles.[5]Chemical-resistant gloves (Nitrile or Neoprene).[5]Laboratory coat.Work in a certified chemical fume hood or well-ventilated area.[5]
Detailed PPE Selection Rationale:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[9] For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the goggles.[5][6]

  • Hand Protection: Thiols can be absorbed through the skin.[3][9] Nitrile gloves are a common and effective choice for incidental contact.[5] Always inspect gloves for holes or tears before use.[6] For prolonged handling or immersion, heavier-duty gloves are required. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[10]

  • Body Protection: A flame-retardant lab coat protects your skin and clothing from minor splashes.[5] Ensure it is fully buttoned. Open-toed shoes are strictly prohibited in the laboratory.[6][11]

  • Respiratory Protection: A chemical fume hood is the primary method of respiratory protection. If a situation arises where you must handle the material outside of a hood (e.g., a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[1]

Procedural Guide: Safety in Action

Trustworthy protocols are self-validating. Follow these steps meticulously.

Experimental Workflow PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.

PPE_Selection_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Execution cluster_cleanup Phase 3: Post-Procedure cluster_ppe Required PPE Level start Start Task Assessment weigh Weighing Solid or Liquid start->weigh setup Setting up Glassware start->setup reaction Running Reaction weigh->reaction Proceed to reaction ppe_base Baseline PPE: - Splash Goggles - Nitrile Gloves - Lab Coat - In Fume Hood weigh->ppe_base setup->reaction setup->ppe_base sampling Taking Samples reaction->sampling spill Spill or Emergency? reaction->spill ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Double/Heavy-Duty Gloves - Chemical Apron - In Fume Hood reaction->ppe_enhanced quench Quenching Reaction sampling->quench sampling->ppe_base quench->spill waste Waste Disposal quench->waste quench->ppe_enhanced spill->quench No ppe_emergency Emergency PPE: - Full Face Shield - Heavy-Duty Gloves - Chemical Coveralls - Respirator (if needed) spill->ppe_emergency Yes decon Decontaminating Glassware waste->decon waste->ppe_base end Procedure Complete decon->end decon->ppe_base

Caption: PPE selection workflow based on experimental phase.

Protocol 1: Emergency Response Plan

In the event of an exposure, immediate action is critical.

  • Skin Contact:

    • Immediately move to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][3][8]

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Proceed immediately to an eyewash station.

    • Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[1][3][9]

    • Remove contact lenses if present and easy to do so.[9]

    • Seek immediate medical attention.

  • Inhalation:

    • Remove yourself from the contaminated area to fresh air immediately.[1][3][8]

    • If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration, but do NOT use mouth-to-mouth resuscitation.[3]

    • Seek immediate medical attention.

  • Small Spill (inside fume hood):

    • Absorb the spill with an inert material like vermiculite or sand.[1][2]

    • Using non-sparking tools, collect the absorbed material into a suitable, sealable container for hazardous waste.[5][12]

    • Decontaminate the area with a bleach solution (sodium hypochlorite).[3]

Operational and Disposal Plan

Proper handling and disposal are paramount to prevent environmental release and odor complaints.

Step-by-Step Disposal Protocol:
  • Decontaminate Glassware and Equipment:

    • All glassware, stir bars, syringes, and other equipment that have come into contact with (Pyrimidin-5-yl)methanethiol must be decontaminated inside the fume hood before being removed for regular washing.

    • Rinse the equipment with a 5-10% sodium hypochlorite (bleach) solution.[13][14] This oxidizes the thiol to a less odorous and less hazardous sulfonic acid.

    • Allow the bleach solution to have a contact time of at least 24 hours for thorough decontamination.

    • Collect all rinse solutions as hazardous waste.

  • Dispose of Solid Waste:

    • All contaminated disposable items (gloves, pipette tips, paper towels, absorbent pads) must be treated as hazardous waste.

    • Immediately place these items into a designated, labeled, and sealed container or a heavy-duty plastic bag inside the fume hood.

    • For particularly malodorous waste, double-bagging is recommended.

  • Dispose of Liquid Waste:

    • Collect all liquid waste containing (Pyrimidin-5-yl)methanethiol, including reaction residues and decontamination rinses, in a clearly labeled, sealed hazardous waste container.[5][15]

    • Do not mix thiol waste with other waste streams unless explicitly permitted by your institution's waste management protocols.

    • Never pour thiol waste down the drain.[5]

References

  • Personal protective equipment for handling Pent-2-ene-1-thiol. Benchchem.
  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. Benchchem.
  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). Unknown Source.
  • Polyethylene glycol derivatives, 4-Arm PEG-Thiol, MW 2k/5k/10k/20k - SAFETY DATA SHEET. (2021, December 21). Unknown Source.
  • phenyl mercaptan - Report. CAMEO Chemicals | NOAA.
  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%. (2005, October 3). Cole-Parmer.
  • Ethanethiol. Unknown Source.
  • Hexane-3-thiol. AK Scientific, Inc..
  • SAFETY D
  • 1595 - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 1-Thiophen-3-ylpropane-1-thiol. AK Scientific, Inc..
  • Material Safety Data Sheet - Methanethiol, 99.5+%. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet Methanethiol. (2020, September 23). Air Liquide.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • Safety in Organic Chemistry Labor
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Chemical Waste Management Guide. Technion.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.